Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Description
BenchChem offers high-quality Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-9-11(13(18)20-15(3,4)5)10(2)17-12(9)14(19)21-16(6,7)8/h17H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSCGNZQARWILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654360 | |
| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94461-44-6 | |
| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 94461-44-6), a key heterocyclic building block in advanced organic synthesis. This guide elucidates its chemical identity, structural features, and a detailed methodology for its synthesis via the Knorr pyrrole condensation. The strategic importance of its sterically demanding tert-butyl ester groups as protecting groups is discussed in the context of its application as a precursor for complex macrocycles like porphyrins and as an exemplar intermediate in the synthesis of major pharmaceuticals such as Atorvastatin.
Chemical Identity and Physicochemical Properties
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole, a class of aromatic heterocycles of immense importance in medicinal chemistry and materials science. The molecule is symmetrically substituted with two methyl groups and two tert-butyl carboxylate groups, which impart significant steric hindrance and unique reactivity.
Table 1: Physicochemical and Crystallographic Data
| Property | Value | Source |
| CAS Number | 94461-44-6 | VSNCHEM |
| Molecular Formula | C₁₆H₂₅NO₄ | VSNCHEM |
| Molecular Weight | 295.37 g/mol | VSNCHEM |
| Appearance | Colorless plates (crystalline solid) | Acta Cryst. E68, o2133[1] |
| Melting Point | Data not publicly available. For comparison, the diethyl analog (CAS 2436-79-5) melts at 135-136 °C. | ChemSynthesis[2] |
| Crystal System | Triclinic | Acta Cryst. E68, o2133[1] |
| Space Group | P-1 | Acta Cryst. E68, o2133[1] |
Structural analysis reveals that in the solid state, molecules of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the pyrrole N-H group and a carbonyl oxygen of an adjacent molecule.[1] This hydrogen bonding is a common structural motif in substituted pyrroles.[3]
Synthesis via Knorr Pyrrole Condensation
The most cited method for synthesizing the title compound is a modification of the classic Knorr pyrrole synthesis.[1] This powerful reaction constructs the pyrrole ring by condensing an α-amino-β-ketoester with a β-ketoester. A key feature of this synthesis is the in situ generation of the unstable α-amino-β-ketoester from a more stable precursor, typically by reducing an α-oximino-β-ketoester.
Mechanistic Rationale
The synthesis proceeds in two main stages within a one-pot reaction vessel:
-
Nitrosation: An active methylene compound, tert-butyl acetoacetate, is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid). This forms tert-butyl 2-oximinoacetoacetate. The choice of acidic medium is crucial as it generates the reactive nitrous acid (HNO₂) in situ. Temperature control is critical to prevent side reactions and decomposition of the nitroso compound.
-
Reductive Condensation: The second equivalent of a β-ketoester (tert-butyl acetoacetate) is introduced along with a reducing agent, typically zinc dust. The zinc, activated by the acetic acid, reduces the oxime group of the first intermediate to a primary amine. This generates the highly reactive α-amino-β-ketoester, which is immediately consumed in the subsequent condensation steps. The amine attacks the ketone carbonyl of the second ketoester molecule, leading to a series of cyclization and dehydration steps that ultimately form the aromatic pyrrole ring.
The use of bulky tert-butyl esters is a strategic choice. These groups are stable to the reaction conditions but can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid), liberating the carboxylic acids for further functionalization, such as in the formation of porphyrin macrocycles.
Synthesis Workflow Diagram
Caption: Knorr synthesis workflow for the target compound.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from the well-documented synthesis of the analogous diethyl ester. It is intended for instructional purposes and should be optimized and validated.
Materials:
-
tert-Butyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Nitrosation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve one molar equivalent of tert-butyl acetoacetate in glacial acetic acid. Cool the solution to 5-10 °C in an ice-water bath.
-
With vigorous stirring, add a solution of one molar equivalent of sodium nitrite in a minimum amount of water dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath, then allow it to warm to room temperature over 2-3 hours. This mixture now contains tert-butyl 2-oximinoacetoacetate.
-
Reductive Condensation: To the reaction mixture, add a second molar equivalent of tert-butyl acetoacetate.
-
In small portions, add 2-3 molar equivalents of zinc dust. The addition is exothermic and will cause the mixture to warm and potentially reflux. Add the zinc at a rate that maintains a gentle reflux.
-
Once all the zinc has been added, heat the mixture to reflux using an external heating source for 1 hour to ensure the reaction goes to completion.
-
Workup and Purification: While still hot, decant the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.
-
Dry the crude product in air.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.
Applications in Drug Development and Advanced Synthesis
Polysubstituted pyrroles are foundational synthons for a vast array of complex molecules. The title compound, with its strategically placed methyl and protected carboxylate groups, is an ideal precursor for further elaboration.
Precursor to Porphyrins and Corroles
One of the primary applications for highly substituted pyrroles is in the synthesis of porphyrins and related macrocycles.[3] The general strategy involves:
-
Deprotection: The tert-butyl ester groups are removed under acidic conditions to reveal the free carboxylic acids.
-
Functionalization: The carboxylic acid at the 2- or 5-position (if available) can be decarboxylated, and the methyl groups can be functionalized (e.g., formylated or halogenated) to create reactive handles for coupling reactions.
-
Coupling and Cyclization: The modified pyrrole units are coupled together, often via dipyrromethane or tripyrrane intermediates, and then cyclized to form the final porphyrin ring.[4]
Exemplar Role in Pharmaceutical Synthesis: The Atorvastatin Core
While patent literature for the blockbuster drug Atorvastatin (Lipitor®) describes a Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl with a primary amine), the underlying principle of constructing a complex pyrrole core is highly relevant.[5][6] The synthesis of the Atorvastatin pyrrole core demonstrates the industrial-scale importance of pyrrole-forming reactions.
The title compound serves as an excellent model for a key intermediate in such a synthesis. A hypothetical retrosynthesis illustrates its value: the complex pyrrole core of Atorvastatin could be disconnected via a Paal-Knorr reaction, highlighting the need for a stable, pre-functionalized pyrrole or its acyclic precursors. The tert-butyl ester groups on the title compound are analogous to the various ester groups used in actual Atorvastatin syntheses, which serve to protect carboxylate functionalities during the critical ring-forming step.
Caption: Paal-Knorr synthesis, a key strategy for the Atorvastatin pyrrole core.
This connection underscores the importance of mastering the synthesis and manipulation of building blocks like Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate for professionals engaged in the design and development of complex molecular architectures for therapeutic applications.
References
-
Zhang, S., Li, X., Zhao, X., Sun, X., & Wang, X. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133. Available from: [Link]
-
Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2097. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 94461-44-6. Available from: [Link]
- Baumann, M., & Baxendale, I. R. (2013).
-
Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal-Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 809(1-3), 95-101. Available from: [Link]
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.
- Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols. Akademische Verlagsgesellschaft.
- Google Patents. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Journal of Chemical Education. Available from: [Link]
-
Organic Syntheses. 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Coll. Vol. 2, p.202 (1943); Vol. 15, p.18 (1935). Available from: [Link]
-
Smith, K. M. (2007). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 4(1), 59-86. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
Wibbeling, B., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. Available from: [Link]
-
ChemSynthesis. diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Available from: [Link]
Sources
- 1. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, synthesis, spectroscopic characterization, reactivity, and its emerging significance in medicinal chemistry.
Introduction: The Strategic Value of Polysubstituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Polysubstituted pyrroles, in particular, offer a versatile platform for creating complex molecular architectures. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stands out within this class due to the influence of its sterically demanding tert-butyl ester groups, which modulate the reactivity of the pyrrole ring and provide a handle for further synthetic transformations. This guide aims to be a definitive resource on this compound, consolidating its known properties and potential for future applications.
Molecular Structure and Crystallography
The fundamental identity of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is established by its molecular formula, C₁₆H₂₅NO₄, and a molecular weight of 295.37 g/mol .
Core Geometry and Planarity
X-ray crystallographic studies have provided a detailed picture of the molecule's three-dimensional structure. A key feature is the near-planarity of the pyrrole ring and its immediate substituents (excluding the tert-butyl groups). This planarity is a consequence of the sp² hybridization of the atoms in the aromatic pyrrole ring.
Supramolecular Assembly: The Hydrogen-Bonded Dimer
In the solid state, molecules of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. This interaction involves the pyrrole N-H donor and one of the carbonyl oxygen atoms of the tert-butyl ester group of an adjacent molecule, creating a stable R²₂(10) ring motif. This dimerization is a common feature in the crystal structures of 2-acylpyrroles.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom definitions with positions
N1 [label="N", pos="0,0.8!", fontcolor="#202124"];
H1 [label="H", pos="0,1.8!", fontcolor="#202124"];
C2 [label="C", pos="-1.2,0.2!", fontcolor="#202124"];
C3 [label="C", pos="-0.8,-1.1!", fontcolor="#202124"];
C4 [label="C", pos="0.8,-1.1!", fontcolor="#202124"];
C5 [label="C", pos="1.2,0.2!", fontcolor="#202124"];
// Methyl group at C3
C3_Me [label="CH₃", pos="-1.5,-2.2!", fontcolor="#202124"];
// Methyl group at C5
C5_Me [label="CH₃", pos="2.2,1.0!", fontcolor="#202124"];
// tert-butyl dicarboxylate at C2
C2_CO [label="C", pos="-2.4,0.8!", fontcolor="#202124"];
O2_1 [label="O", pos="-2.6,1.9!", fontcolor="#202124"];
O2_2 [label="O", pos="-3.4,0.1!", fontcolor="#202124"];
C2_tBu [label="C(CH₃)₃", pos="-4.8,0.4!", fontcolor="#202124"];
// tert-butyl dicarboxylate at C4
C4_CO [label="C", pos="1.5,-2.2!", fontcolor="#202124"];
O4_1 [label="O", pos="1.3,-3.3!", fontcolor="#202124"];
O4_2 [label="O", pos="2.8,-2.0!", fontcolor="#202124"];
C4_tBu [label="C(CH₃)₃", pos="3.9,-2.8!", fontcolor="#202124"];
// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- H1;
// Substituent bonds
C3 -- C3_Me;
C5 -- C5_Me;
C2 -- C2_CO;
C2_CO -- O2_1 [style=filled, color="#EA4335"];
C2_CO -- O2_2;
O2_2 -- C2_tBu;
C4 -- C4_CO;
C4_CO -- O4_1 [style=filled, color="#EA4335"];
C4_CO -- O4_2;
O4_2 -- C4_tBu;
}
Caption: Knorr synthesis workflow for the title compound.
Experimental Protocol
This protocol is adapted from established procedures for Knorr pyrrole synthesis.
Materials:
-
tert-Butyl acetoacetate
-
Sodium nitrite
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Preparation of the Oximino Intermediate: Dissolve tert-butyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10 °C.
-
In Situ Reduction and Condensation: To a separate flask containing tert-butyl acetoacetate (1 equivalent) in glacial acetic acid, add zinc dust (2 equivalents). To this slurry, add the solution of the oximino intermediate dropwise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into a large volume of ice-water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.
Spectroscopic Characterization
Spectroscopic Data (Predicted) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) Assignment ~9.0-9.5 (br s, 1H, N-H) ~2.4 (s, 3H, C3-CH₃) ~2.3 (s, 3H, C5-CH₃) ~1.6 (s, 9H, C4-COOC(CH₃)₃) ~1.5 (s, 9H, C2-COOC(CH₃)₃) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment ~165 (C2-C=O) ~164 (C4-C=O) ~140 (C5) ~135 (C2) ~118 (C3) ~115 (C4) ~81 (C-O-C(CH₃)₃) ~80 (C-O-C(CH₃)₃) ~29 (-C(CH₃)₃) ~14 (C5-CH₃) ~12 (C3-CH₃) IR (KBr) ν (cm⁻¹) ~3300 (N-H stretch) ~2980 (C-H stretch) ~1700-1680 (C=O stretch, ester) Mass Spec. (ESI-MS) m/z 296.18 [M+H]⁺, 318.16 [M+Na]⁺
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar pyrrole derivatives. Actual experimental values may vary.
Reactivity and Synthetic Potential
The reactivity of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is governed by the interplay between the electron-rich pyrrole ring and the sterically bulky, electron-withdrawing tert-butyl dicarboxylate groups.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic aromatic substitution. However, the presence of two electron-withdrawing carboxylate groups deactivates the ring to some extent. The bulky tert-butyl groups at the 2- and 4-positions sterically hinder direct electrophilic attack at the adjacent carbon atoms.
Reactions at the Ester Groups
The tert-butyl ester groups can be selectively hydrolyzed under acidic or basic conditions. This provides a synthetic handle to access the corresponding carboxylic acids, which can then be decarboxylated or converted into other functional groups.
N-Functionalization
The pyrrole nitrogen can be deprotonated with a strong base to form the corresponding pyrrolide anion. This anion can then be reacted with various electrophiles to introduce substituents at the nitrogen atom.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are not extensively documented, the broader class of 2,4-dicarboxy-pyrroles has shown significant promise in medicinal chemistry.
mGluR1 Antagonists
Derivatives of 3,5-dimethyl-pyrrole-2,4-dicarboxylic acid have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). These compounds are valuable tools for studying the physiological roles of mGluR1 and have potential as therapeutic agents for neurological disorders.
Precursor to Bioactive Molecules
This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ester groups can be modified to introduce a wide range of functionalities, enabling the construction of libraries of compounds for biological screening. For instance, it can be a precursor to 2-formyl pyrroles, which are key building blocks for porphyrins and other macrocyclic compounds.
Conclusion
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knorr synthesis, coupled with the synthetic handles provided by its ester groups, makes it an attractive starting material for the construction of a wide range of more complex molecules. The steric bulk of the tert-butyl groups also offers a means to control the regioselectivity of further reactions on the pyrrole ring. As the importance of substituted pyrroles in medicinal chemistry continues to grow, a thorough understanding of the properties and reactivity of this compound will be of increasing value to the scientific community.
References
-
Jia, Y., et al. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2133. [Link]
-
Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. [Link]
-
Fischer, H. (1935). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE. Organic Syntheses, 15, 17. [Link]
-
Paio, A., et al. (2002). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(23), 3335-3338. [Link]
-
Abbot, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry, 18(10), 1013-1043. [Link]
Whitepaper: The Strategic Discovery of Novel Pyrrole-Based Compounds for Modern Drug Development
Abstract
The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, top-selling pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and structural versatility allow for fine-tuning of pharmacodynamic and pharmacokinetic profiles, making it an invaluable asset in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the discovery of novel pyrrole-based compounds. We will move beyond simple recitation of synthetic methods to explore the strategic rationale behind experimental design, from the selection of synthetic pathways to the implementation of self-validating biological evaluation protocols. This document is structured to serve as a practical and conceptual framework for laboratories engaged in the development of next-generation therapeutics.
The Pyrrole Nucleus: An Enduring Pillar of Medicinal Chemistry
The discovery of novel therapeutic agents is a persistent challenge in medicinal chemistry.[3][4][5] Within the vast landscape of heterocyclic chemistry, the pyrrole ring has emerged as one of the most explored and successful motifs in drug discovery programs.[3][4] This is evidenced by its presence in a wide array of FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin, the anti-cancer drug Sunitinib, and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[6][7]
The power of the pyrrole scaffold lies in its inherent chemical properties:
-
Aromaticity and Electron Richness: The nitrogen lone pair participates in the aromatic π-system, making the ring electron-rich and susceptible to electrophilic substitution, primarily at the C-2 and C-5 positions.[2] This provides predictable vectors for chemical modification.
-
Hydrogen Bonding Capability: The N-H group can act as a hydrogen bond donor, a critical interaction for anchoring a molecule within a biological target's active site.[7] Conversely, N-substitution can eliminate this interaction and modulate the compound's lipophilicity and metabolic stability.[2]
-
Structural Rigidity and Planarity: The planar nature of the ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Fused derivatives, such as indoles, further enhance this rigidity.[2]
These features make the pyrrole ring a tunable pharmacophore, where specific substitutions can be strategically employed to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Strategic Synthesis: From Classical Reactions to Modern Innovations
The chemical accessibility of the pyrrole core is a primary driver of its prevalence in drug discovery.[2] The choice of synthetic strategy is a critical decision point, dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.
Foundational Methodologies: The Paal-Knorr Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains one of the most robust and versatile methods for constructing the pyrrole ring.[8][9]
Expert Insight: While classical, the Paal-Knorr reaction is far from outdated. Modern iterations focus on green chemistry principles. For instance, the use of environmentally benign catalysts like citric acid or even uncatalyzed reactions in boiling water significantly reduces the environmental impact without compromising yield.[8] This approach is ideal for generating libraries of N-substituted pyrroles where the primary amine is the point of diversity.
-
Reactant Preparation: In a 50 mL round-bottom flask, combine acetonylacetone (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).
-
Solvent & Catalyst Addition: Add 20 mL of deionized water to the flask. Causality: Water serves as a safe, environmentally benign solvent. The reaction can often proceed without a catalyst, driven by heat.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel chromatography to yield the final product. Self-Validation: The purity and identity of the compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.
Advanced Strategies: Multi-Component Reactions (MCRs)
MCRs are powerful tools for generating molecular complexity in a single, efficient step. They are particularly valuable in high-throughput screening campaigns where rapid library generation is essential.[2] Various MCRs can produce highly substituted pyrroles from simple, readily available precursors.[10]
Expert Insight: The primary advantage of an MCR is atom and step economy. By combining three or more reactants in one pot, we significantly reduce synthesis time and waste. This is the preferred method when the goal is to explore a wide chemical space around the pyrrole core by varying multiple substituents simultaneously.
Caption: High-level workflow for the discovery of novel pyrrole compounds.
Biological Evaluation: A Framework for Identifying Bioactivity
The synthesis of a novel compound is only the beginning. A rigorous, self-validating biological evaluation is crucial to identify and prioritize lead candidates. Pyrrole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][11]
Anticancer Activity: Targeting Apoptosis
Many pyrrole-based compounds exert their antitumor effects by inducing apoptosis, or programmed cell death.[4] The intrinsic apoptosis pathway is a common target. It is initiated by internal stimuli that cause mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase proteases, ultimately executing cell death.[4]
Caption: Intrinsic apoptosis pathway and a potential point of intervention.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a framework for assessing the cytotoxic potential of newly synthesized pyrrole compounds against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).
-
Cell Culture: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. Trustworthiness: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel pyrrole compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data from screening should be presented clearly for comparative analysis.
| Compound ID | Scaffold Modification | Target Cell Line | IC₅₀ (µM) |
| PYR-001 | N-benzyl | MCF-7 | 15.2 |
| PYR-002 | N-phenyl | MCF-7 | 9.8 |
| PYR-003 | C2-chloro, N-phenyl | MCF-7 | 2.1 |
| PYR-004 | N-benzyl | LoVo | 22.5 |
| PYR-005 | N-phenyl | LoVo | 18.3 |
| PYR-006 | C2-chloro, N-phenyl | LoVo | 4.6 |
| Doxorubicin | (Control Drug) | MCF-7 | 0.8 |
This table demonstrates how substitutions on the pyrrole core (e.g., adding an electron-withdrawing group at C2) can significantly enhance cytotoxic potency, a key aspect of Structure-Activity Relationship (SAR) studies.[2]
Conclusion and Future Perspectives
The pyrrole scaffold is a cornerstone of drug discovery, offering a remarkable blend of synthetic accessibility and biological versatility.[1][12] By integrating modern, efficient synthetic strategies with robust, self-validating biological assays, researchers can effectively navigate the complex path of drug discovery. The true expertise lies not just in making novel molecules, but in understanding the causality behind each experimental choice—from selecting a green synthetic route to designing an assay that yields unambiguous, actionable data.
Future advancements will likely focus on integrating computational design, flow chemistry, and biocatalytic transformations to further accelerate the discovery of potent and selective pyrrole-based therapeutics.[9] The principles outlined in this guide provide a solid foundation for laboratories aiming to contribute to this exciting and impactful field.
References
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
IRIS. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link]
-
SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles. [Link]
-
ResearchGate. (n.d.). Pyrrole‐based novel compounds and SAR activity. [Link]
-
Peer-reviewed article. (2024). A review article on biological importance of pyrrole. [Link]
-
MDPI. (n.d.). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Open Access paper. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]
-
MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
-
LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Taylor & Francis Online. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. [Link]
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]
-
ACS Publications. (n.d.). A Novel One-Pot Synthesis of Some New Interesting Pyrrole Derivatives. [Link]
-
IJPREMS. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprems.com [ijprems.com]
- 10. scispace.com [scispace.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Preliminary Screening of Dimethyl-Pyrrole Dicarboxylate Derivatives
Executive Summary & Scaffold Significance
The dimethyl-pyrrole dicarboxylate scaffold (specifically diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate and its isomers) represents a privileged structure in medicinal chemistry.[1] Its amphiphilic nature, characterized by a lipophilic pyrrole core and polarizable ester side chains, allows for diverse interactions with biological targets.
This guide details a rigorous preliminary screening workflow to evaluate library derivatives for two primary therapeutic indications: Antimycobacterial/Antimicrobial activity (targeting DNA Gyrase) and Anti-inflammatory activity (targeting COX enzymes).
Why this scaffold?
-
Versatility: The C3/C4 ester groups serve as hydrogen bond acceptors, while the N1 position allows for pharmacokinetic modulation (solubility/permeability).
-
Proven Efficacy: Derivatives have shown low-micromolar MICs against M. tuberculosis and significant COX-2 selectivity.[1]
Phase I: Synthetic Validation & Quality Control (Go/No-Go)[1]
Before any biological assay, the chemical integrity of the library must be validated. Screening impure compounds leads to false positives (due to toxic byproducts) or false negatives.[1]
Purity Thresholds
-
Minimum Purity: >95% (determined by HPLC/LC-MS).
-
Identity Verification: 1H-NMR and 13C-NMR.[1][2]
-
Diagnostic Signal: Look for the singlet (~2.4 ppm) corresponding to the 2,5-dimethyl groups and the distinctive quartet/triplet of the ethyl ester groups (if diethyl ester is used).
-
-
Solubility Check: Derivatives must be soluble in DMSO at 10 mM (stock solution) without precipitation.
Phase II: In Silico Target Prediction (Virtual Screening)
Prior to wet-lab expense, prioritize derivatives using molecular docking.[1]
Antimicrobial Target: DNA Gyrase (GyrB)
The dimethyl-pyrrole core mimics the ATP-binding motif of bacterial DNA Gyrase.[1]
-
Target PDB: 1KZN (E. coli GyrB) or 4B6C (M. tuberculosis GyrB).[1]
-
Key Interaction: Look for H-bonds between the pyrrole NH or ester carbonyls and Asp73 (E. coli numbering) and hydrophobic packing of the dimethyl groups.
Anti-inflammatory Target: COX-2[1]
-
Target PDB: 3LN1 (COX-2 complex).[1]
-
Selection Criteria: Derivatives showing high binding energy to COX-2 but steric clash with COX-1 (due to the bulky isoleucine gatekeeper in COX-1) should be prioritized to reduce gastric side effects.[1]
Phase III: In Vitro Biological Screening Protocols
Antimicrobial Screening: Resazurin Microtiter Assay (REMA)
Rationale: The REMA plate assay is superior to standard disk diffusion for lipophilic pyrroles because it quantifies MIC (Minimum Inhibitory Concentration) colorimetrically, avoiding diffusion issues in agar.
Protocol:
-
Preparation: Prepare 7H9 broth (for Mycobacteria) or Mueller-Hinton broth (for bacteria).[1]
-
Inoculum: Adjust bacterial culture (M. tuberculosis H37Rv or S. aureus) to OD600 ~0.6, then dilute 1:100.
-
Plating:
-
Add 100 µL culture to 96-well plates.
-
Add 100 µL of drug serial dilutions (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls: Rifampicin (Positive), DMSO only (Solvent Control), Media only (Sterility).
-
-
Incubation: 37°C for 7 days (TB) or 24h (Bacteria).
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.
-
Readout: Blue (Resazurin) = No Growth (Inhibition).[1] Pink (Resorufin) = Growth.[1]
-
Metric: The lowest concentration remaining Blue is the MIC.
-
Anti-inflammatory Screening: Protein Denaturation Assay
Rationale: A cost-effective preliminary screen.[1] Inflammation induces protein denaturation; agents that prevent denaturation often possess anti-inflammatory properties (stabilizing lysosomal membranes).[1]
Protocol:
-
Reagents: 5% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.4).
-
Mixture: 4.5 mL BSA solution + 0.5 mL Test Compound (various concentrations).
-
Incubation: 37°C for 20 mins, then heat to 70°C for 5 mins (induces denaturation).
-
Measurement: Measure Absorbance at 660 nm.
-
Calculation:
[1][3] -
Validation: Active hits (>50% inhibition) proceed to COX-1/COX-2 enzymatic immunoassay kits.[1]
Phase IV: Cytotoxicity & Selectivity (Safety Profiling)
A potent compound is useless if it kills host cells.[1]
Protocol: MTT Assay
-
Cell Line: HEK293 (Human Embryonic Kidney) or VERO (Green Monkey Kidney).[1]
-
Dosing: Treat cells with MIC concentration × 10.
-
Readout: Measure cell viability via formazan crystal formation (Abs 570 nm).
-
Calculation: Determine CC50 (Cytotoxic Concentration 50%).
-
Selectivity Index (SI):
-
Target: SI > 10 is required for a "Hit" designation.[1]
-
Decision Logic & Visualization
Screening Workflow
The following diagram illustrates the critical path for selecting lead candidates.
Caption: Figure 1. Hit-to-Lead decision matrix for pyrrole dicarboxylate derivatives. Green nodes indicate biological checkpoints.
Mechanism of Action (Antimicrobial)
Understanding why these molecules work aids in SAR (Structure-Activity Relationship) refinement.[1]
Caption: Figure 2.[1] Proposed MOA: Competitive inhibition of the GyrB ATPase domain by the pyrrole scaffold.
Data Summary Template
Use the following table structure to standardize results across the library.
| Compound ID | REMA MIC (µg/mL) | Albumin Inhibition (%) | CC50 (µg/mL) | Selectivity Index (SI) | Status |
| DPD-001 | 64.0 (Inactive) | 15% | >100 | N/A | Discard |
| DPD-002 | 2.5 | N/A | 50.0 | 20.0 | HIT |
| DPD-003 | 0.5 | N/A | 1.0 | 2.0 | Toxic |
| Ref (Cipro) | 0.25 | - | >100 | >400 | Control |
References
-
Bhardwaj, V., et al. (2015). Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. Medicinal Chemistry Research.[1][4][5] (Note: Contextual link to similar work on pyrrole antimycobacterials).
-
Rane, R. A., et al. (2012). Synthesis and evaluation of novel pyrrole-3,4-dicarboxylates as anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
Biava, M., et al. (2006). Antimycobacterial Agents.[1][6] Novel Diarylpyrrole Derivatives of BM212 Endowed with High Activity toward Mycobacterium tuberculosis and Low Cytotoxicity.[6] Journal of Medicinal Chemistry.[1][6]
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][7]
-
Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine.
Sources
- 1. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 7. Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity and Synthetic Utility of 1H-Pyrrole-2,4-dicarboxylates
Abstract
The 1H-pyrrole-2,4-dicarboxylate core is a privileged scaffold in modern chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Pyrroles are known for being electron-rich aromatic systems, yet the strategic placement of two electron-withdrawing carboxylate groups at the C2 and C4 positions profoundly modulates this intrinsic reactivity. This guide provides an in-depth exploration of the chemical behavior of this heterocycle, offering field-proven insights into its electronic structure and reaction dynamics. We will dissect key transformations, including reactions at the pyrrole nitrogen, electrophilic aromatic substitution, and manipulations of the carboxylate functionalities. Furthermore, this document details validated experimental protocols and discusses the causality behind methodological choices, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of 1H-pyrrole-2,4-dicarboxylates.
Introduction: A Tale of Modulated Reactivity
Pyrrole, a five-membered aromatic heterocycle, is inherently π-excessive, making it highly susceptible to electrophilic attack, typically at the α-positions (C2/C5).[3][4][5] However, the introduction of two carboxylate ester groups, as in the 1H-pyrrole-2,4-dicarboxylate framework, dramatically alters this electronic landscape. These groups exert a strong electron-withdrawing effect (-I and -R), which deactivates the pyrrole ring towards conventional electrophilic substitution.
This deactivation is not a synthetic dead end; rather, it is the key to the scaffold's utility. It tempers the pyrrole's reactivity, preventing unwanted polymerization and allowing for more controlled and selective functionalization at specific positions. Understanding this electronic interplay is paramount for any scientist seeking to employ this versatile building block. The presence of multiple, distinct reactive sites—the N-H proton, the ester groups, and the remaining C-H bonds on the ring—provides a rich platform for diverse chemical transformations. This guide will systematically explore these reaction pathways.
Electronic Structure and Site Reactivity
The reactivity of 1H-pyrrole-2,4-dicarboxylates is dictated by the resonance and inductive effects of the substituents. The nitrogen lone pair contributes to the aromatic sextet, increasing electron density within the ring. Conversely, the two carboxylate groups withdraw electron density through resonance, primarily from the C2, C4, and C5 positions.
This push-pull system results in a nuanced electron density map. The C3 and C5 positions remain the most electron-rich carbons on the ring, making them the most probable sites for electrophilic attack, albeit under more forcing conditions than required for unsubstituted pyrrole. The N-H proton becomes more acidic due to the inductive withdrawal of the ester groups, facilitating deprotonation and subsequent N-functionalization.
Caption: Electronic influence of substituents on the 1H-pyrrole-2,4-dicarboxylate core.
Key Reaction Classes and Methodologies
Reactions at the Pyrrole Nitrogen (N-H)
The increased acidity of the N-H proton makes N-functionalization a straightforward and high-yielding process. Deprotonation with a suitable base, followed by quenching with an electrophile, provides a reliable route to N-substituted derivatives.
Causality: The choice of base is critical and depends on the electrophile. For reactive alkyl halides, a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetonitrile) is sufficient. For less reactive electrophiles or for Michael additions, a stronger base may be required. The use of ionic liquids has also been reported to promote high regioselectivity for N-substitution.[6]
Field-Validated Protocol: N-Alkylation of Diethyl 1H-pyrrole-2,4-dicarboxylate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 1H-pyrrole-2,4-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Electrophilic Aromatic Substitution (SEAr)
While the ring is deactivated, electrophilic substitution is achievable, primarily at the C5 position, and to a lesser extent, the C3 position. These reactions often require more reactive electrophilic reagents or catalysts compared to simple pyrroles.
Regioselectivity Explained: The intermediate carbocation (Wheland intermediate) formed by attack at the C5 (α) position is better stabilized by resonance than the intermediate formed by attack at the C3 (β) position. The positive charge can be delocalized over more atoms, including the nitrogen, without disrupting the electron-withdrawing effect of the C4-carboxylate as severely.[3][4][5]
Typical SEAr Reactions:
-
Halogenation: Bromination can be achieved using N-Bromosuccinimide (NBS) in a solvent like CCl₄ or THF, often with a radical initiator like AIBN or under light, though ionic pathways can also occur.
-
Nitration: Nitration requires potent nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), as traditional nitric/sulfuric acid mixtures can lead to degradation.[7]
-
Mannich Reaction: Reaction with an iminium cation, generated in situ from formaldehyde and a secondary amine, will substitute at the C5 position if it is available.[8]
Transformations of the Carboxylate Groups
The two ester groups are key functional handles for molecular elaboration. Their reactivity is characteristic of standard carboxylate esters.
-
Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solvent mixture readily hydrolyzes the esters to the corresponding 1H-pyrrole-2,4-dicarboxylic acid.[9] This diacid is a crucial intermediate for subsequent reactions.
-
Amide Formation: The resulting diacid can be coupled with amines to form mono- or di-amides. This is a cornerstone of medicinal chemistry for library synthesis. Standard peptide coupling reagents (e.g., HBTU, HATU, EDC/HOBt) are highly effective.[10][11] For acids that are prone to decarboxylation, direct coupling from the carboxylate salt is a superior strategy.[10][11]
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the esters to the corresponding diol, 1H-pyrrole-2,4-dimethanol. Note that attempts to reduce Knorr-type pyrrole-2-carboxylates with milder reagents like DIBAL-H are often unsuccessful.[9]
-
Decarboxylation: Removal of the carboxyl groups can be achieved under harsh conditions, often involving heating the dicarboxylic acid in a high-boiling solvent, sometimes with a copper catalyst.[9] The decarboxylation of pyrrole-2-carboxylic acid is known to proceed in acidic aqueous solutions, where the rate-determining step can be the ring-protonation at low acidities.[12]
Table 1: Summary of Carboxylate Group Transformations
| Reaction | Reagents & Conditions | Product | Key Insight |
| Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, Reflux2. Acidic workup (e.g., HCl) | 1H-Pyrrole-2,4-dicarboxylic acid | A robust, high-yielding gateway reaction. |
| Amide Coupling | Diacid, Amine, EDC/HOBt or HATU, DIPEA, DMF | 1H-Pyrrole-2,4-dicarboxamide | Standard peptide coupling conditions apply. |
| Reduction | LiAlH₄, Anhydrous THF, 0 °C to RT | 1H-Pyrrole-2,4-dimethanol | Requires a powerful, non-selective reducing agent. |
| Decarboxylation | Heat, high-boiling solvent (e.g., quinoline), Cu powder | Pyrrole | Removes the deactivating groups, restoring high ring reactivity. |
Transition-Metal Catalyzed Cross-Coupling
To build molecular complexity, especially for creating C-C bonds with aryl or vinyl partners, a common strategy involves first halogenating the pyrrole ring (e.g., bromination at C5) and then using this halo-pyrrole as a substrate in palladium-catalyzed cross-coupling reactions.
Workflow: Suzuki-Miyaura Coupling The Suzuki coupling is a powerful tool for this purpose. However, a critical consideration is the free N-H group, which can interfere with the catalytic cycle. N-protection (e.g., with a BOC or SEM group) is often necessary to prevent side reactions like dehalogenation and to ensure high yields of the desired coupled product.[13][14] In some cases, the BOC protecting group can be conveniently cleaved under the basic reaction conditions.[13]
Caption: A validated workflow for C5-arylation via halogenation and Suzuki coupling.
Synthetic Applications in Drug Discovery
The 1H-pyrrole-2,4-dicarboxylate scaffold is a constituent of numerous biologically active molecules.[15][16][17] Its rigid, planar structure and the ability to project substituents in well-defined vectors make it an excellent platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The functional handles discussed above (N-H, esters, ring C-H bonds) allow for systematic Structure-Activity Relationship (SAR) studies. For example, the dicarboxylic acid can be converted into a diverse library of amides to probe interactions within a protein's binding pocket. Subsequent arylation at C5 can explore additional hydrophobic pockets, leading to optimized, high-affinity ligands.
Conclusion
The 1H-pyrrole-2,4-dicarboxylate system, while seemingly simple, presents a sophisticated chemical playground. The deactivating nature of the carboxylate groups is not a limitation but a feature that enables controlled, regioselective functionalization. By understanding the electronic underpinnings of its reactivity, chemists can strategically manipulate the N-H bond, the ester functionalities, and the remaining ring positions. From straightforward N-alkylation and hydrolysis to advanced transition-metal catalyzed cross-coupling, this scaffold offers a reliable and versatile toolkit for the construction of complex molecular architectures, solidifying its role as a high-value intermediate in both academic research and industrial drug development.
References
-
THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Pharmacia. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
-
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
-
Pyrrole-Mannich-Electrophilic Substitution. ChemTube3D. [Link]
-
Regioselective Couplings of Dibromopyrrole Esters. ResearchGate. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]
-
Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. [Link]
-
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. [Link]
-
1H-Pyrrole-2,4-dicarboxylic acid. PubChem. [Link]
-
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST. [Link]
-
1H-pyrrole-2,4-dicarboxylic acid. ChemSynthesis. [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
-
A direct preparation of N-unsubstituted pyrrole-2,5-dicarboxylates from 2-azidocarboxylic esters. Organic Letters. [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. De Gruyter. [Link]
-
(PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Royal Society of Chemistry. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Diethyl pyrrole-2,5-dicarboxylate. MDPI. [Link]
-
Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: An Application Guide for Researchers
This document provides a comprehensive guide for the synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the development of various pharmaceuticals and functional materials. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the reaction mechanism and the rationale behind the procedural choices.
Introduction: The Significance of Substituted Pyrroles
Polysubstituted pyrroles are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] Their structural motif is a cornerstone in a variety of natural products and synthetic molecules with diverse biological activities. The title compound, Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, serves as a versatile building block, primarily due to the presence of the tert-butyl ester functional groups. These groups can be selectively removed under acidic conditions, providing a strategic advantage in multi-step syntheses by allowing for differential functionalization of the pyrrole ring.[3]
This application note details the synthesis of this valuable intermediate via the Knorr pyrrole synthesis, a classic and reliable method for constructing the pyrrole ring.[3]
Theoretical Framework: The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a robust and widely utilized method for the preparation of substituted pyrroles. The reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. A key feature of the protocol described herein is the in situ generation of the α-amino-β-ketoester from a more stable precursor, thereby avoiding the isolation of the often-unstable aminoketone which can undergo self-condensation.[3]
The synthesis commences with two equivalents of tert-butyl acetoacetate. The first key transformation is the nitrosation of one equivalent of tert-butyl acetoacetate at the α-position using sodium nitrite in acetic acid to yield tert-butyl oximinoacetoacetate.[4] Subsequently, this oxime intermediate is reduced with zinc dust in acetic acid to generate the transient α-amino-β-ketoester.[3] This highly reactive species then immediately undergoes condensation with a second equivalent of tert-butyl acetoacetate. The ensuing intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.
Mechanistic Pathway
Caption: Figure 1: Knorr Pyrrole Synthesis Mechanism.
Experimental Protocol
This protocol is a self-validating system, designed for reproducibility. Adherence to the specified conditions is crucial for achieving the desired outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl acetoacetate | ≥98% | Standard commercial | Starting material |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Standard commercial | Nitrosating agent |
| Acetic acid, glacial | ACS reagent, ≥99.7% | Standard commercial | Solvent and catalyst |
| Zinc (Zn) dust | <10 µm particle size | Standard commercial | Reducing agent |
| Deionized water | In-house | For workup | |
| Ethanol | 95% or absolute | Standard commercial | For recrystallization |
Equipment
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Ice bath.
-
Heating mantle.
-
Büchner funnel and filtration flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
Part 1: Preparation of tert-Butyl Oximinoacetoacetate (Nitrosation)
-
In a 250 mL beaker, dissolve 31.65 g (200 mmol) of tert-butyl acetoacetate in 40 mL of glacial acetic acid.
-
Cool the solution to 5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of 14.00 g (200 mmol) of sodium nitrite in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution to the cooled tert-butyl acetoacetate solution over a period of 20 minutes. Causality: A slow addition rate and controlled temperature (not exceeding 15 °C) are critical to prevent side reactions and ensure the selective formation of the oxime.[4]
-
After the addition is complete, continue stirring the reaction mixture in the melting ice bath, allowing it to slowly warm to room temperature overnight (approximately 16 hours) in an open flask to facilitate the release of any gaseous byproducts.[4]
Part 2: Knorr Cyclization
-
In a 1 L three-necked round-bottom flask, combine a second portion of 31.65 g (200 mmol) of tert-butyl acetoacetate and 100 mL of glacial acetic acid.
-
Heat the mixture to 60 °C with vigorous stirring.
-
Add 52.3 g (800 mmol) of zinc dust to the flask. Expertise Insight: Using fine zinc dust provides a larger surface area, facilitating a more efficient and controlled reduction of the oxime.
-
Slowly add the tert-butyl oximinoacetoacetate solution prepared in Part 1 to the zinc and tert-butyl acetoacetate mixture over 45-60 minutes. The reaction is exothermic; maintain the internal temperature below 85 °C by controlling the addition rate.[4] Trustworthiness: The controlled addition of the oxime to the zinc slurry ensures the immediate reduction of the oxime to the reactive α-amino-β-ketoester, which is then consumed in the subsequent condensation, minimizing its decomposition or self-condensation.
-
After the addition is complete, rinse the addition funnel with a small amount of acetic acid and add it to the reaction mixture.
-
Continue heating and stirring the mixture at 60-70 °C for an additional hour to ensure the completion of the reaction.
-
While still warm, carefully pour the reaction mixture into a large beaker containing 1.5 L of crushed ice and water with vigorous stirring. A precipitate will form.
-
Stir the slurry in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual acetic acid and inorganic salts.[5]
-
Dry the product in a desiccator or a vacuum oven at low heat.
Purification
-
The crude product can be purified by recrystallization from ethanol.
-
Dissolve the dried solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Expected Yield and Characterization
-
Yield: High yields, potentially approaching 80%, have been reported for Knorr syntheses utilizing tert-butyl acetoacetate.[3]
-
Appearance: A colorless to pale yellow crystalline solid.
-
Molecular Formula: C₁₆H₂₅NO₄[6]
-
Molecular Weight: 295.37 g/mol [6]
-
Melting Point: For the analogous diethyl ester, the melting point is reported as 135-136 °C. The melting point of the di-tert-butyl ester should be determined and compared to literature values if available.
-
¹H NMR (CDCl₃): Expected signals would include a broad singlet for the N-H proton, singlets for the two C-CH₃ groups, and a large singlet for the two tert-butyl groups.
-
¹³C NMR (CDCl₃): Resonances for the quaternary carbons of the tert-butyl groups, the methyl groups, the ester carbonyls, and the pyrrole ring carbons are expected.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1680-1700 cm⁻¹), and C-H stretches are anticipated.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target pyrrole derivative.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete nitrosation or reduction. Temperature control during nitrosation is critical. Ensure the zinc dust is of fine particle size and fresh, as oxidation on the surface can decrease its reactivity.
-
Solution: Monitor the temperature closely during the addition of sodium nitrite. Use high-quality zinc dust and consider activation if necessary (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum).
-
-
Product Contamination:
-
Cause: Incomplete removal of acetic acid or side products.
-
Solution: Ensure thorough washing of the crude product with ample deionized water. If the recrystallized product is still impure, consider a second recrystallization or column chromatography on silica gel.
-
-
Exothermic Reaction Runaway:
-
Cause: The reduction of the oxime by zinc is highly exothermic. Too rapid addition of the oxime solution can lead to an uncontrolled temperature increase.
-
Solution: Maintain a slow and steady addition rate of the oxime solution. Have an efficient cooling bath (ice-water) ready to manage the internal temperature.
-
References
-
G. Z. Wang, Y. M. Zhang, X. F. Zhang & H. L. Zhu (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133. [Link]
- Patent CN101955495A, Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and prepar
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Organic Preparations Daily. Knorr pyrrole synthesis. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
Request PDF. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]
-
MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]
-
G. F. Lu, W. S. Lin, W. H. Zhu & Z. P. Ou (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2097. [Link]
-
ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 6. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Protocols for Paal-Knorr Pyrrole Synthesis
Executive Summary
The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif ubiquitous in pharmaceutical agents (e.g., Atorvastatin), conducting polymers, and optoelectronic materials. While the reaction—condensation of a 1,4-dicarbonyl with a primary amine—is nominally simple, achieving high yields without oligomerization requires precise control over acidity, water removal, and steric factors.
This guide provides a comprehensive technical breakdown of the reaction, offering two distinct workflows: a robust Bench-Scale Acid-Catalyzed Protocol for bulk synthesis and a Microwave-Assisted Green Protocol for high-throughput medicinal chemistry libraries.
Mechanistic Architecture & Causality
To optimize the Paal-Knorr reaction, one must understand the delicate balance between cyclization and polymerization. The mechanism, elucidated significantly by Amarnath et al., proceeds through a hemiaminal intermediate.
The Pathway
-
Nucleophilic Attack: The primary amine attacks one carbonyl carbon to form a hemiaminal.
-
Imine Formation: Loss of water generates an imine (or enamine tautomer).
-
Cyclization (Rate Determining Step): The nitrogen lone pair or the enamine carbon attacks the second carbonyl group.
-
Aromatization: Final dehydration yields the aromatic pyrrole system.
Critical Insight: The reaction is reversible. Water removal is not just a purification step; it is a thermodynamic necessity to drive the equilibrium toward the pyrrole. Furthermore, if the pH is too low (<3), the oxygen of the carbonyl is more nucleophilic than the amine, leading to the formation of furans (Paal-Knorr Furan Synthesis) as a major impurity [1].
Mechanistic Diagram
The following diagram illustrates the stepwise conversion and the critical dehydration points.
Figure 1: Step-wise mechanistic pathway of Paal-Knorr synthesis showing the critical dehydration steps and potential furan side-reaction pathway.
Critical Process Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Choice | p-TSA (Standard) or Citric Acid (Green) | Strong acids (HCl) promote furan formation. Weak organic acids or Lewis acids ( |
| Solvent System | Toluene (Reflux) or Solvent-Free (MW) | Toluene allows azeotropic removal of water (Dean-Stark). Solvent-free conditions utilize the "cage effect" to accelerate bimolecular collisions. |
| Stoichiometry | 1.05 - 1.2 eq. Amine | Slight excess of amine ensures complete consumption of the dicarbonyl, which is prone to polymerization (browning) upon heating. |
| Temperature | 80°C - 110°C | Sufficient thermal energy is required to overcome the activation energy of the cyclization step, particularly for sterically hindered amines. |
Experimental Protocols
Protocol A: Robust Bench-Scale Synthesis (Azeotropic Distillation)
Best for: Gram-scale synthesis, valuable amines, and substrates requiring rigorous water removal.
Reagents:
-
2,5-Hexanedione (or substituted 1,4-dicarbonyl) (10 mmol)
-
Primary Amine (11 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 mmol, 5 mol%)
-
Toluene (50 mL)
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Charging: Add the dicarbonyl, amine, p-TSA, and toluene to the RBF.
-
Reaction: Heat the mixture to a vigorous reflux (oil bath ~120°C).
-
Observation: Water droplets will separate into the bottom of the Dean-Stark trap.
-
-
Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane) for the disappearance of the dicarbonyl. Standard reaction time is 3–6 hours.
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with saturated
(2 x 20 mL) to neutralize the acid catalyst. -
Wash with Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Protocol B: Green Microwave-Assisted Synthesis
Best for: Combinatorial libraries, rapid screening, and acid-sensitive substrates.
Reagents:
-
1,4-Dicarbonyl (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Citric Acid (0.1 mmol, 10 mol%) or Silica Gel (200 mg)
-
Solvent: None (Neat) or Water (0.5 mL)
Workflow:
-
Mixing: In a microwave-safe vial (e.g., 10 mL G10 or similar), mix the dicarbonyl and amine.
-
Note: If both are solids, grind them briefly in a mortar with the catalyst to ensure intimate contact (mechanochemical activation) [2].
-
-
Irradiation: Seal the vial. Irradiate at 100 Watts (or set temp to 80°C) for 2–5 minutes .
-
Safety: Ensure the microwave reactor has active pressure monitoring.
-
-
Extraction: Add Ethyl Acetate (5 mL) to the vial and sonicate to dissolve the product.
-
Filtration: Filter through a small pad of silica or Celite to remove the heterogeneous catalyst/polymer byproducts.
-
Isolation: Evaporate solvent. High purity (>90%) is often achieved without further chromatography due to the quantitative nature of this method.
Catalyst Performance Comparison
The choice of catalyst significantly impacts yield and reaction time. The following data summarizes efficiency across common catalytic systems for the reaction of 2,5-hexanedione with aniline [3][4].[1]
| Catalyst System | Conditions | Time | Yield (%) | Notes |
| p-TSA | Toluene, Reflux | 5 h | 88% | Standard robust method. |
| Acetic Acid | Ethanol, Reflux | 8 h | 75% | Milder, but slower. |
| Citric Acid | Solvent-free, Ball-mill | 15 min | 74-96% | Excellent green profile; yield depends on milling freq. |
| Microwave (No Cat) | Neat/Water | 2 min | 85% | Fastest; requires polar transition state stabilization. |
| MeCN, RT | 1 h | 92% | High cost, best for labile substrates. |
Troubleshooting & Optimization
Issue 1: Oligomerization/Black Tar Formation
-
Cause: 1,4-dicarbonyls are sensitive to oxidation and polymerization.
-
Solution: Distill the 1,4-dicarbonyl precursor before use. Conduct the reaction under an Inert Atmosphere (
or Ar). Switch to Protocol B (Microwave) to minimize thermal exposure time.
Issue 2: Low Conversion of Sterically Hindered Amines
-
Cause: Nucleophilic attack is blocked by bulky groups (e.g., tert-butyl amine, 2,6-dimethylaniline).
-
Solution: Increase catalyst loading to 20 mol%. Use a higher boiling solvent (Xylene) or increase Microwave temperature to 120°C.
Issue 3: Furan Impurity Observed
-
Cause: Reaction medium is too acidic (pH < 3).
-
Solution: Switch from p-TSA to a buffered system (Acetic Acid/Sodium Acetate) or use a Lewis Acid (
or ).
References
-
Amarnath, V., et al. (1995).[2] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry. [Link]
-
Metin, O., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.[1][3] European Journal of Organic Chemistry. [Link][1]
-
Minetto, G., et al. (2005).[4] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[4] European Journal of Organic Chemistry. [Link][1]
-
Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple activation method for the synthesis of N-substituted pyrroles. Tetrahedron Letters. [Link]
Sources
The Versatile Building Block: Applications of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Organic Synthesis
Introduction: A Sterically Hindered Pyrrole with Strategic Versatility
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically hindered pyrrole core flanked by two bulky tert-butyl ester groups—provide both stability and opportunities for selective chemical manipulation. This combination makes it an ideal starting material for the synthesis of a wide array of complex molecules, ranging from porphyrin-like macrocycles to biologically active compounds. The tert-butyl esters serve as robust protecting groups that can be selectively removed under acidic conditions, allowing for stepwise functionalization of the pyrrole ring. This application note provides a detailed overview of the key applications of this reagent, complete with field-proven protocols and insights into the causality behind experimental choices.
Core Applications: A Gateway to Functionalized Pyrroles and Beyond
The synthetic utility of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stems from its role as a stable, yet reactive, platform for the construction of more elaborate molecular architectures. Key applications include its use as a precursor for mono- and di-formylated pyrroles, as a foundational unit in the synthesis of porphyrins and related macrocycles, and as a scaffold in the development of novel therapeutic agents.
Synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: The Knorr Pyrrole Synthesis
The most common and efficient method for the preparation of the title compound is the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. In the case of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, tert-butyl acetoacetate serves as both the amino and the keto component precursor.[1]
Protocol 1: Knorr Synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate [1]
Causality: This one-pot reaction is initiated by the nitrosation of tert-butyl acetoacetate to form tert-butyl oximinoacetoacetate. This intermediate is then reduced in situ by zinc dust in the presence of a second equivalent of tert-butyl acetoacetate. The resulting α-aminoketone condenses with the β-ketoester to form the pyrrole ring. Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.
Materials:
-
tert-Butyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of tert-butyl acetoacetate (2 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
A solution of sodium nitrite (1 equivalent) in water is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.
-
Zinc dust (2.5 equivalents) is then added portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is highly exothermic.
-
After the zinc addition is complete, the reaction mixture is heated to 80-90 °C for 1-2 hours.
-
The reaction mixture is cooled to room temperature and poured into a mixture of ice and water.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic extracts are washed with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.
Data Presentation:
| Reactant | MW | Equivalents |
| tert-Butyl acetoacetate | 158.20 | 2.0 |
| Sodium nitrite | 69.00 | 1.0 |
| Zinc dust | 65.38 | 2.5 |
| Glacial acetic acid | 60.05 | Solvent |
| Product | MW | Yield |
| Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 295.38 | ~70-80% |
Visualization of the Knorr Pyrrole Synthesis Workflow:
Caption: Workflow for the Knorr synthesis of the title compound.
Selective Formylation via the Vilsmeier-Haack Reaction
A key transformation of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is its conversion to the corresponding 5-formyl derivative. The Vilsmeier-Haack reaction is the method of choice for this formylation, as it proceeds under relatively mild conditions and is highly regioselective for electron-rich aromatic systems like pyrroles.[2] The electron-donating nature of the pyrrole nitrogen directs the formylation to the α-position.[2]
Protocol 2: Vilsmeier-Haack Formylation of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Causality: The Vilsmeier reagent, an electrophilic iminium species, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then attacks the electron-rich α-position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. The bulky tert-butyl ester groups are stable to these reaction conditions.
Materials:
-
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Di-tert-butyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.
Visualization of the Vilsmeier-Haack Formylation Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation of the title compound.
Gateway to Porphyrin Synthesis
Polysubstituted pyrroles are fundamental building blocks for the synthesis of porphyrins, a class of macrocycles with widespread applications in catalysis, materials science, and medicine.[3] Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, after suitable modification, can serve as a precursor to dipyrromethanes, which are key intermediates in many porphyrin synthetic routes.[4] The tert-butyl ester groups can be selectively cleaved to generate carboxylic acid functionalities, which are necessary for condensation reactions.
A common strategy involves the selective mono-decarboxylation of one of the tert-butyl ester groups, followed by functionalization of the now vacant α-position. This mono-functionalized pyrrole can then be coupled with another pyrrole unit to form a dipyrromethane.
Protocol 3: Selective Mono-decarboxylation and Subsequent Functionalization (Conceptual Workflow)
Causality: The selective removal of one tert-butyl ester can be achieved under carefully controlled acidic conditions, often using trifluoroacetic acid (TFA) at low temperatures. The resulting carboxylic acid can then be decarboxylated by heating to yield a pyrrole with a free α-position. This position is then susceptible to electrophilic substitution, allowing for the introduction of various functional groups, such as a hydroxymethyl group, which is a precursor for dipyrromethane formation.
Conceptual Steps:
-
Selective Saponification/Acidolysis: Treat Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with a controlled amount of a strong acid (e.g., TFA) in a suitable solvent at low temperature to selectively cleave one tert-butyl ester.
-
Decarboxylation: Heat the resulting mono-carboxylic acid to induce decarboxylation and generate the corresponding 2-unsubstituted pyrrole.
-
Functionalization: The newly available α-position can be functionalized. For example, reduction of the remaining ester to an alcohol followed by conversion to a leaving group allows for coupling with another pyrrole nucleophile. Alternatively, formylation followed by reduction can introduce a hydroxymethyl group.
-
Dipyrromethane Synthesis: The functionalized pyrrole is then condensed with a second pyrrole unit under acidic conditions to form a dipyrromethane.
-
Porphyrin Synthesis: The dipyrromethane can then be used in standard porphyrin synthesis protocols, such as the MacDonald [2+2] condensation.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrole scaffold is a common motif in many biologically active molecules and approved drugs.[5] The ability to selectively functionalize Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate at various positions makes it an attractive starting material for the synthesis of compound libraries for drug discovery. For instance, pyrrole-containing compounds have shown promise as kinase inhibitors.[6] The general strategy involves using the pyrrole core as a central scaffold and introducing various substituents to optimize binding to the target protein.
Conceptual Synthetic Strategy towards a Pyrrole-based Kinase Inhibitor:
Caption: Conceptual workflow for the synthesis of a potential kinase inhibitor.
Conclusion: A Robust and Adaptable Synthetic Tool
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stands out as a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation via the Knorr synthesis, coupled with the stability of the tert-butyl ester groups and the potential for their selective manipulation, provides chemists with a powerful tool for the construction of complex pyrrole-containing molecules. The applications highlighted in this note, from the synthesis of key intermediates like formyl-pyrroles to its role in the assembly of porphyrins and the exploration of new therapeutic agents, underscore the strategic importance of this compound in both academic and industrial research. As the demand for novel and complex organic molecules continues to grow, the utility of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is certain to expand into new and exciting areas of chemical synthesis.
References
-
Sun, W., et al. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2133. [Link]
-
Smith, K. M. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. In Porphyrin Handbook (Vol. 1, pp. 1-56). [Link]
-
Request PDF. (n.d.). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]
-
Sun, W., et al. (2012). 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1697. [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]
-
Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1437-1443. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [Link]
-
Bax, B., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. [Link]
-
Black, D. StC. (2015). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2015(2), M857. [Link]
-
Lindsey, J. S., et al. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(23), 7870-7882. [Link]
-
Reddy, T. S., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure, 1171, 836-848. [Link]
-
Candy, C. F., et al. (1971). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
-
Organic Syntheses. (n.d.). Octaethylporphyrin. [Link]
-
Vallat, O., et al. (2009). 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 10), o507-o512. [Link]
-
Chen, Y. K., et al. (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 14(3), 253-264. [Link]
-
Al-Tel, T. H. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5285. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Application Note: A Researcher's Guide to the Synthesis of Pyrrole Derivatives from 1,4-Dicarbonyl Compounds
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] The Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia, remains one of the most direct and versatile methods for this purpose.[1][2][4] This application note provides an in-depth guide to the Paal-Knorr synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind key experimental decisions. We will cover the classical approach, modern "green" adaptations, detailed experimental protocols, and a troubleshooting guide to empower researchers in synthesizing functionalized pyrroles with efficiency and high yields.
Core Principles and Mechanistic Insights: The Paal-Knorr Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction condenses a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to form a pyrrole.[4] While historically effective, the mechanism was not fully elucidated until the 1990s, providing a clearer understanding of how to optimize the reaction.[2][4]
The General Reaction:
The reaction is a dehydration condensation where the dicarbonyl provides the four carbon atoms of the pyrrole ring, and the amine provides the nitrogen atom.[5]
Caption: General scheme of the Paal-Knorr pyrrole synthesis.
The "Why": Understanding the Mechanism
The reaction proceeds under neutral or weakly acidic conditions.[6] Understanding the mechanism is crucial for troubleshooting and optimization, particularly regarding catalyst choice. The accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[4][7][8] The ring-closing step is often the rate-determining step.[7][9]
Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Causality Behind Experimental Choices:
-
Acid Catalysis: A weak acid, like acetic acid, accelerates the reaction by protonating a carbonyl group.[6] This increases the carbonyl's electrophilicity, making it more susceptible to attack by the weakly nucleophilic amine.
-
The Furan Byproduct Problem: Using strong acids or allowing the pH to drop below 3 can lead to the formation of furans as the major byproduct.[6][7] This occurs because under highly acidic conditions, the dicarbonyl can undergo an acid-catalyzed self-condensation and dehydration faster than the amine can react.[7] Therefore, maintaining weakly acidic to neutral conditions is critical for selectively synthesizing the pyrrole.
Experimental Design and Parameter Optimization
Success in a Paal-Knorr synthesis hinges on the careful selection of reactants and conditions. Harsh reaction conditions, such as prolonged heating in strong acid, can degrade sensitive functional groups, a significant limitation of early protocols.[1][2] Modern methods have largely overcome this by employing milder catalysts and energy sources.[1][4]
| Parameter | Choice & Rationale | Potential Issues |
| Dicarbonyl | Acetylacetone, Hexane-2,5-dione, or other 1,4-diketones. Availability often dictates the choice.[4] | Steric hindrance near the carbonyl groups can slow the reaction. |
| Amine | Ammonia, primary aliphatic amines, or anilines. Used in excess to favor the pyrrole pathway.[7][9] | Poorly nucleophilic amines (e.g., with strong electron-withdrawing groups) or sterically hindered amines react sluggishly.[7] |
| Catalyst | Classical: Acetic acid (weak Brønsted acid).[6] Modern/Green: Lewis acids (Sc(OTf)₃), solid-supported acids (silica-sulfuric acid), or eco-friendly acids (citric acid, saccharin).[2][3][7] | Strong acids (HCl, H₂SO₄) promote furan formation.[6][7] Catalyst choice must be compatible with substrate functional groups. |
| Solvent | Toluene, ethanol, acetic acid, or even water. Solvent-free conditions are also possible, especially with solid catalysts.[2] | Must be inert to reactants and capable of reaching the desired reaction temperature. Water can be a green and effective solvent.[3] |
| Energy Source | Classical: Conventional heating (reflux).[1] Modern: Microwave irradiation. | Conventional heating can lead to long reaction times and degradation.[1] Microwave heating dramatically reduces reaction times and often improves yields.[2][10] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these steps, coupled with proper analytical characterization, ensures a reliable outcome.
Protocol 1: Classical Synthesis of 1-phenyl-2,5-dimethylpyrrole
This protocol details a standard, robust method using conventional heating.
1. Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| Hexane-2,5-dione | 114.14 g/mol | 1.14 g | 10 mmol | 1.0 eq |
| Aniline | 93.13 g/mol | 1.02 g (1.0 mL) | 11 mmol | 1.1 eq |
| Glacial Acetic Acid | 60.05 g/mol | 20 mL | - | Solvent/Catalyst |
2. Experimental Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (10 mmol, 1.0 eq) and glacial acetic acid (20 mL).
-
Reaction: Begin stirring the solution and add aniline (11 mmol, 1.1 eq) dropwise at room temperature. Once the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
3. Characterization:
-
The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11][12]
Protocol 2: Microwave-Assisted Green Synthesis of N-Substituted Pyrroles
This modern adaptation significantly reduces reaction time and often avoids the need for bulk organic solvents.[10]
1. Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| Hexane-2,5-dione | 114.14 g/mol | 1.14 g | 10 mmol | 1.0 eq |
| Benzylamine | 107.15 g/mol | 1.18 g (1.2 mL) | 11 mmol | 1.1 eq |
| Iodine (Catalyst) | 253.81 g/mol | 25 mg | 0.1 mmol | 0.01 eq |
2. Experimental Procedure:
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine hexane-2,5-dione (10 mmol, 1.0 eq), benzylamine (11 mmol, 1.1 eq), and a catalytic amount of iodine (1 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 10 mL) to remove iodine, followed by water (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
General Experimental Workflow
The logical flow from preparation to final analysis is critical for reproducible results.
Caption: Standard workflow for Paal-Knorr synthesis and purification.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | 1. Insufficient heating/reaction time. 2. Poorly reactive starting materials (steric hindrance or electronic effects).[7] 3. Product instability in acidic conditions.[7] | 1. Increase reaction time or switch to microwave heating. 2. Use a more active catalyst (e.g., a mild Lewis acid) or higher temperature. 3. Ensure pH is not excessively low; use a weaker acid catalyst. |
| Significant Furan Byproduct | Reaction conditions are too acidic (pH < 3).[6][7] | 1. Use a weak acid like acetic acid instead of strong mineral acids.[6] 2. Buffer the reaction or use a solid acid catalyst that provides localized acidity. 3. Ensure an excess of the amine is used to favor the pyrrole pathway.[7] |
| Difficult Purification | Product and starting materials have similar polarity. | Adjust the polarity of the column chromatography eluent for better separation. Consider derivatization of the product to alter its polarity if necessary. |
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
MBB College. Paal-Knorr Synthesis. Available from: [Link]
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Available from: [Link]
-
PubMed Central (PMC). Recent Advancements in Pyrrole Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]
-
Royal Society of Chemistry Publishing. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers. Available from: [Link]
-
Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available from: [Link]
-
Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available from: [Link]
-
Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Method Refinement for the Synthesis of Polysubstituted Pyrroles
Welcome to the technical support center for polysubstituted pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Pyrrole scaffolds are central to a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2] This resource is structured to address common challenges encountered during key synthetic transformations, offering explanations grounded in reaction mechanisms and validated solutions.
Section 1: The Paal-Knorr Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis due to its simplicity and atom economy.[3] However, challenges such as low yields, side product formation, and substrate limitations are frequently encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Paal-Knorr reaction is resulting in a low yield or failing to proceed to completion. What are the primary causes and how can I address them?
A1: Low yields in Paal-Knorr synthesis can often be traced back to several factors: insufficiently reactive starting materials, harsh reaction conditions, or an inappropriate catalyst choice.[3]
-
Causality: Amines with potent electron-withdrawing groups exhibit reduced nucleophilicity, slowing the initial hemiaminal formation.[3] Similarly, sterically hindered 1,4-dicarbonyls or amines can impede the necessary intramolecular cyclization.[3] Traditional protocols often call for prolonged heating under strong acidic conditions, which can lead to the degradation of sensitive functional groups on your substrates.[1][2][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Flow for Low-Yield Paal-Knorr Reactions.
-
Refined Protocol 1: Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that overcomes activation energy barriers more efficiently than conventional heating.[5][6]
-
Step 1: In a 10 mL microwave vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).
-
Step 2: Add 3 mL of ethanol or toluene as the solvent.
-
Step 3: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes.[5]
-
Step 4: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Upon completion, cool the vial, remove the solvent under reduced pressure, and purify the residue by column chromatography.[3]
-
Q2: I'm observing a significant amount of a furan byproduct. How can I suppress this side reaction?
A2: Furan formation is a classic competitive pathway in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[7]
-
Causality: The reaction mechanism for furan formation (acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl without the amine) competes directly with pyrrole synthesis.[7] Controlling the pH is critical to favor the aminocyclization pathway.
-
Refined Protocol 2: pH Control and Milder Catalysts:
-
Option A: pH Adjustment: Ensure your reaction medium is not overly acidic. If using a strong acid like HCl, consider switching to an amine salt (e.g., aniline hydrochloride) or using a buffer.
-
Option B: Milder/Heterogeneous Catalysts: These catalysts can provide the necessary protonation without drastically lowering the bulk pH.
-
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids (Milder) | Acetic Acid, Citric Acid[1], Saccharin[1] | Room temp. to 80°C | Reduced substrate degradation, better for sensitive functionalities.[1] |
| Lewis Acids | Bi(NO₃)₃[2], FeCl₃[8], ZnCl₂[4] | Mild conditions | Can be more effective for less reactive substrates. |
| Heterogeneous Acids | Silica Sulfuric Acid[1], Montmorillonite Clay[1] | Solvent-free or high-boiling solvents | Easy removal/recycling, often leading to cleaner reactions.[1] |
Section 2: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for preparing polysubstituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch synthesis is yielding a complex mixture of products, and purification is proving difficult. What are the likely side reactions?
A1: The primary competing reaction in a Hantzsch synthesis is often the Feist-Benary furan synthesis, where the β-ketoester reacts with the α-haloketone without the incorporation of the amine.[11]
-
Causality: The enolate of the β-ketoester can directly attack the α-haloketone, leading to a cyclization and dehydration pathway that forms a furan. This is particularly prevalent if the amine is not sufficiently nucleophilic or if its concentration is too low.
-
Troubleshooting Workflow:
Caption: Strategy for Mitigating Side Reactions in Hantzsch Pyrrole Synthesis.
-
Refined Protocol: Pre-formation of the Enamine Intermediate
-
Step 1: In a round-bottom flask, dissolve the β-ketoester (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent like ethanol.
-
Step 2: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate. The progress of this step can be monitored by the disappearance of the β-ketoester starting material on TLC.
-
Step 3: Once the enamine formation is complete, add the α-haloketone (1.0 mmol) to the reaction mixture.
-
Step 4: Heat the reaction to reflux and monitor until the consumption of the α-haloketone is observed.
-
Step 5: Cool the reaction, remove the solvent, and proceed with a standard aqueous workup and purification.
This stepwise approach ensures that the enamine is the predominant nucleophile present when the α-haloketone is introduced, thereby minimizing the competing Furan synthesis pathway.
-
Section 3: The Van Leusen Pyrrole Synthesis
This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, reacting with an electron-deficient alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring.[12][13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Van Leusen reaction is not proceeding. What are the critical parameters to check?
A1: The success of the Van Leusen synthesis is highly dependent on the effective deprotonation of TosMIC and the Michael acceptor ability of the alkene.
-
Causality: TosMIC requires a sufficiently strong, non-nucleophilic base to form the reactive carbanion.[12][14] The alkene must possess a strong electron-withdrawing group (e.g., ester, ketone, nitro, cyano) to be an effective Michael acceptor for the TosMIC anion.[13]
-
Key Parameters for Optimization:
| Parameter | Recommended Conditions | Rationale |
| Base | NaH, K₂CO₃, DBU | Must be strong enough to deprotonate TosMIC without reacting with the Michael acceptor. |
| Solvent | Aprotic polar solvents (e.g., THF, DMSO, DME) | Stabilizes the anionic intermediates in the reaction mechanism.[14] |
| Temperature | -20°C to room temperature | Initial deprotonation is often performed at lower temperatures to control reactivity. |
| Michael Acceptor | α,β-Unsaturated ketones, esters, nitriles, nitroalkenes | The electron-withdrawing group is essential for the initial Michael addition step.[13] |
-
Refined Protocol: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole
-
Step 1: To a stirred suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) under a nitrogen atmosphere at 0°C, add a solution of TosMIC (1.0 mmol) in dry THF (5 mL) dropwise.
-
Step 2: Stir the mixture at 0°C for 30 minutes.
-
Step 3: Add a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in dry THF (5 mL) dropwise.
-
Step 4: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Step 5: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
References
- Benchchem. Troubleshooting low yield in tetrasubstituted pyrrole synthesis. Benchchem.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Published October 19, 2018.
- ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate.
- Wikipedia. Paal–Knorr synthesis. Wikipedia.
- Benchchem. Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. Benchchem.
- YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Published January 4, 2020.
- ResearchGate. Optimization of reaction conditions | Download Table. ResearchGate.
- Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal.
- ACS Publications. Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry. Published January 10, 2026.
- ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Published December 20, 2017.
- NIH. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Published October 17, 2018.
- New Journal of Chemistry (RSC Publishing). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool.
- PubMed. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. Published February 16, 2018.
- PubMed. Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. Published April 2, 2021.
- ResearchGate. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate.
- Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Published March 25, 2024.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Published December 3, 2018.
- YouTube. Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. Published January 20, 2026.
- FULIR. Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo.
- MDPI. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Published October 17, 2018.
- Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Organic Chemistry Frontiers (RSC Publishing). Visible-light-mediated synthesis of polysubstituted pyrroles via CAr–I reduction triggered 1,5-hydrogen atom transfer process. Published June 25, 2024.
- YouTube. Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. Published November 7, 2024.
- ACS Publications. Microwave-Assisted Piloty−Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry.
- American Chemical Society. The Journal of Organic Chemistry. ACS Publications.
- MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI.
- Microwave-Assisted Method for Synthesis of 1,3-Disubstituted Pyrroles.
- Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Published June 23, 2021.
- ResearchGate. (PDF) The Hantzsch pyrrole synthesis. ResearchGate.
- MDPI. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Published December 2, 2022.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- PubMed. Synthesis of polysubstituted pyrroles via [3 + 2]-annulation of aziridines and β-nitroalkenes under aerobic conditions. Published February 28, 2014.
- ResearchGate. Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions.. ResearchGate.
- NIH. Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. PubMed. Published May 11, 2007.
- RSC Publishing. Recent approaches in the organocatalytic synthesis of pyrroles. Published April 13, 2021.
- Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Published June 23, 2021.
- Organic Chemistry Portal. Van Leusen Reaction. Organic Chemistry Portal.
- Wikipedia. Hantzsch pyrrole synthesis. Wikipedia.
- ResearchGate. Suggested mechanism for synthesis of polysubstituted pyrrole derivatives and the catalytic role of HYHPd. ResearchGate.
- PubMed. Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles.
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrrole Derivatives
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its versatile scaffold is present in a vast array of natural products and synthetic compounds, endowing them with a remarkable spectrum of biological activities.[1] This guide provides an in-depth comparison of the biological activities of various pyrrole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and illuminate their mechanisms of action through illustrative diagrams.
Antimicrobial Activity: A Broad Spectrum of Defense
Pyrrole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria and fungi.[2] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Comparative Antimicrobial Activity of Pyrrole Derivatives
The antimicrobial potency of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrrole derivatives against various microbial strains.
| Compound ID | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |
| P-AM1 | H | H | H | H | Staphylococcus aureus | >100 | [3] |
| P-AM2 | Cl | Cl | H | H | Staphylococcus aureus | 30 | [3] |
| P-AM3 | NO2 | H | H | H | Staphylococcus aureus | 62.5 | [3] |
| P-AM4 | H | H | H | H | Escherichia coli | >100 | [4] |
| P-AM5 | Br | Br | H | H | Escherichia coli | 50 | [5] |
| P-AM6 | H | H | COCH3 | H | Candida albicans | 31.3 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the introduction of electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO2), onto the pyrrole ring significantly enhances antimicrobial activity. For instance, the dichlorinated derivative P-AM2 exhibits a much lower MIC value against S. aureus compared to the unsubstituted pyrrole P-AM1 . This suggests that these substituents may increase the lipophilicity of the compounds, facilitating their penetration through the microbial cell membrane, or enhance their interaction with molecular targets within the microbe.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives, a key metric for quantifying antimicrobial activity.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is preferred for its accuracy and ability to test multiple compounds and concentrations simultaneously, providing a robust comparison of antimicrobial potency.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The pyrrole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth without microorganism) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Inhibition of DNA Gyrase
Several antimicrobial pyrrole derivatives, particularly pyrrolamides, exert their effect by targeting bacterial DNA gyrase.[5] This enzyme is crucial for DNA replication, recombination, and repair in bacteria, making it an excellent target for antimicrobial agents.
Caption: Mechanism of action of antimicrobial pyrrole derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The pyrrole scaffold is a prominent feature in numerous anticancer agents, demonstrating the ability to inhibit the proliferation of various cancer cell lines.[6][7] Their anticancer effects are often mediated through the modulation of key cellular targets involved in cell cycle progression and apoptosis.[8]
Comparative Anticancer Activity of Pyrrole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of different pyrrole derivatives against a panel of human cancer cell lines, showcasing the impact of structural modifications on their cytotoxic potential.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| P-AC1 | H | H | H | H | A549 (Lung) | >100 | [8] |
| P-AC2 | C6H5 | H | H | C6H5 | A549 (Lung) | 3.49 | [8] |
| P-AC3 | 4-Cl-C6H4 | H | H | C6H5 | A549 (Lung) | 2.81 | [8] |
| P-AC4 | H | H | H | H | U251 (Glioblastoma) | >100 | [8] |
| P-AC5 | C6H5 | H | H | C6H5 | U251 (Glioblastoma) | 2.29 | [8] |
| P-AC6 | 4-Cl-C6H4 | H | H | C6H5 | U251 (Glioblastoma) | 1.98 | [8] |
Analysis of Structure-Activity Relationship (SAR):
The presence of aryl substituents at positions 1 and 4 of the pyrrole ring appears crucial for potent anticancer activity. For example, P-AC2 and P-AC5 , both bearing phenyl groups, exhibit significantly lower IC50 values compared to the unsubstituted pyrrole P-AC1 and P-AC4 . Furthermore, the introduction of a chloro substituent on the phenyl ring, as in P-AC3 and P-AC6 , further enhances the cytotoxic effect, suggesting that electronic and steric factors of the aryl groups play a critical role in the interaction with their molecular targets.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds on cancer cells.
Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, consequently, the cytotoxic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Mechanism of Action: Induction of Apoptosis
Many anticancer pyrrole derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process involving a cascade of molecular events that ultimately leads to the elimination of the cancer cells.
Caption: Anticancer mechanism of pyrrole derivatives via apoptosis induction.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrrole-containing compounds, including commercially available drugs like tolmetin and ketorolac, are well-known for their anti-inflammatory properties.[9] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Comparative Anti-inflammatory Activity of Pyrrole Derivatives
The anti-inflammatory efficacy of pyrrole derivatives can be assessed in vivo using models such as the carrageenan-induced paw edema test in rats. The table below compares the percentage of edema inhibition for different pyrrole derivatives.
| Compound ID | R1 | R2 | R3 | R4 | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| P-AI1 | H | H | H | H | 100 | 15.2 | [10] |
| P-AI2 | COOH | CH3 | H | H | 50 | 45.8 | [11] |
| P-AI3 | COCH3 | H | H | C6H5 | 50 | 55.3 | [12] |
| Indomethacin | - | - | - | - | 10 | 68.5 | [10] |
Analysis of Structure-Activity Relationship (SAR):
The presence of a carboxylic acid or an acetyl group on the pyrrole ring, as seen in P-AI2 and P-AI3 , significantly enhances anti-inflammatory activity compared to the unsubstituted pyrrole P-AI1 . These functional groups are known to be important for binding to the active site of COX enzymes. The activity of these derivatives is comparable to that of the standard anti-inflammatory drug, indomethacin.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.
Causality Behind Experimental Choices: Carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response when injected into the rat paw. The initial phase is mediated by histamine and serotonin, while the later phase is primarily sustained by prostaglandins, which are products of the COX pathway. Therefore, inhibition of paw edema in this model is a good indicator of a compound's ability to inhibit COX enzymes.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrrole derivatives, a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory action of many pyrrole derivatives is attributed to their ability to inhibit COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Anti-inflammatory mechanism of pyrrole derivatives via COX inhibition.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. Pyrrole derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals and mitigating oxidative damage.
Comparative Antioxidant Activity of Pyrrole Derivatives
The antioxidant capacity of pyrrole derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The table below compares the IC50 values for the DPPH radical scavenging activity of different pyrrole derivatives.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µg/mL) | Reference |
| P-AO1 | H | H | H | H | >500 (inactive) | [13] |
| P-AO2 | OH | H | H | H | 94.04 (moderate) | [13] |
| P-AO3 | OCH3 | H | H | H | 222.9 (weak) | [13] |
| P-AO4 | H | H | H | COOH | 33.0 (highly potent) | [13] |
| Ascorbic Acid | - | - | - | - | 4.08 | [13] |
Analysis of Structure-Activity Relationship (SAR):
The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups on the pyrrole ring significantly enhances antioxidant activity. The hydroxyl group in P-AO2 and the carboxylic acid group in P-AO4 can readily donate a hydrogen atom to scavenge free radicals. The methoxy group (-OCH3) in P-AO3 shows weaker activity, indicating that the free hydroxyl group is more effective. The high potency of P-AO4 suggests that the carboxylic acid moiety plays a crucial role in its antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This in vitro assay is a rapid, simple, and widely used method to screen the antioxidant activity of chemical compounds.
Causality Behind Experimental Choices: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color of the solution fades. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: The pyrrole derivatives are dissolved in methanol at various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test compounds. A control sample containing only DPPH solution and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a certain period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of pyrrole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Caption: Antioxidant mechanism of pyrrole derivatives via hydrogen atom transfer.
Conclusion
This guide has provided a comprehensive comparison of the antimicrobial, anticancer, anti-inflammatory, and antioxidant activities of various pyrrole derivatives. The structure-activity relationship analyses highlight the critical role of substituents in modulating the biological potency of these compounds. The detailed experimental protocols offer a practical framework for researchers to evaluate the efficacy of novel pyrrole-based molecules. Furthermore, the elucidation of their mechanisms of action provides a deeper understanding of their therapeutic potential. The versatility of the pyrrole scaffold continues to make it a highly attractive template for the design and development of new therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports, 11(1), 1-14. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Letters in Drug Design & Discovery, 14(7), 814-823. [Link]
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chemical Biology & Drug Design, 103(3), e14484. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports, 11(1), 19684. [Link]
-
Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. (2015). Organic Letters, 17(21), 5288-5291. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
-
THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. (2013). Australian Journal of Chemistry, 66(3), 251-272. [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). Molecules, 26(21), 6432. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016). Molecules, 21(11), 1539. [Link]
-
Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. (2022). Scientific Reports, 12(1), 15198. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). Scientific Reports, 14(1), 1-20. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2012). E-Journal of Chemistry, 9(4), 2118-2126. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]
-
Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. (2024). Marine Drugs, 22(3), 118. [Link]
-
Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. (2022). New Journal of Chemistry, 46(12), 5486-5531. [Link]
-
In vivo anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. (2022). International Journal of Molecular Sciences, 23(19), 11832. [Link]
-
A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3748-3751. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2012). E-Journal of Chemistry, 9(4), 2118-2126. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. (2022). International Journal of Molecular Sciences, 23(15), 8234. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2024). ACS Omega, 9(3), 3968-3982. [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). European Journal of Medicinal Chemistry, 275, 116638. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2021). RSC Medicinal Chemistry, 12(10), 1667-1685. [Link]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrole Dicarboxylates: Di-tert-butyl vs. Diethyl Ester Analogues in Synthetic Strategy
For the discerning researcher in medicinal chemistry and drug development, the choice of a synthetic building block is a critical decision point that dictates the feasibility, efficiency, and flexibility of a synthetic route. The seemingly subtle difference between a di-tert-butyl and a diethyl ester on a pyrrole scaffold can have profound implications for subsequent chemical transformations. This guide provides an in-depth comparison of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and its diethyl ester analogue, grounded in experimental data and field-proven insights, to inform your selection process.
The Strategic Importance of Ester Choice on the Pyrrole Core
Polysubstituted pyrroles are foundational scaffolds in a vast array of functional materials and pharmaceutical agents, including porphyrins and corroles.[1] The ester groups at the 2 and 4 positions of the 3,5-dimethylpyrrole core are not merely passive substituents; they are functional handles that control the reactivity of the molecule and serve as precursors for further elaboration. The choice between the sterically demanding tert-butyl ester and the more compact ethyl ester fundamentally alters the strategic approach to synthesis, primarily due to differences in steric hindrance and, most critically, the conditions required for their removal.
Comparative Synthesis: The Knorr Pyrrole Synthesis
Both the di-tert-butyl and diethyl analogues are commonly prepared via the Knorr pyrrole synthesis.[2] This classic method involves the condensation of an α-amino-ketone with a β-ketoester.[3] In a practical one-pot modification, the α-amino-ketone is generated in situ from the corresponding β-ketoester.
The core principle of the synthesis remains the same for both target molecules; the identity of the final product is determined entirely by the choice of the starting β-ketoester: tert-butyl acetoacetate for the di-tert-butyl product and ethyl acetoacetate for the diethyl analogue.[2][4]
Caption: Comparative reactivity and deprotection pathways of the two ester analogues.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol is adapted from the Knorr synthesis methodology. [4]
-
Nitrosation: To a stirred solution of ethyl acetoacetate (26 g, 0.2 mol) in glacial acetic acid (50 mL) cooled in an ice-salt bath to 0-5 °C, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 1 hour at this temperature, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Reduction and Condensation: Prepare a separate flask containing ethyl acetoacetate (13 g, 0.1 mol) and glacial acetic acid (25 mL). To this flask, add zinc dust (15 g, 0.23 mol) in portions.
-
Add the nitroso-acetoacetate solution from Step 1 dropwise to the zinc-acetoacetate suspension over 1 hour, maintaining the temperature below 40 °C with cooling.
-
After the addition is complete, heat the reaction mixture on a water bath at 80-90 °C for 1 hour. [4]5. Work-up: Pour the warm reaction mixture into a beaker containing 500 mL of cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.
-
Purification: Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.
Protocol 2: Synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol follows the same Knorr-type reaction, substituting the starting ester. [2]
-
Follow the procedure outlined in Protocol 1, but substitute ethyl acetoacetate with equimolar amounts of tert-butyl acetoacetate in all steps.
-
The reaction proceeds under similar conditions of nitrosation followed by zinc/acetic acid reduction and condensation.
-
Purification is typically achieved by column chromatography on silica gel followed by recrystallization.
Protocol 3: Selective Deprotection of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol demonstrates the acid-catalyzed cleavage of the tert-butyl esters. [5]
-
Dissolve di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) (2 mL) dropwise to the stirred solution at room temperature. Effervescence (release of isobutylene) should be observed.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting crude 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid can be triturated with a non-polar solvent like hexanes or diethyl ether to induce precipitation and then collected by filtration.
Conclusion and Recommendation
The choice between di-tert-butyl and diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a strategic one, dictated by the planned synthetic route.
-
Choose the Di-tert-butyl analogue when you require orthogonal protecting groups. Its acid-lability allows for the selective unmasking of carboxylic acids under mild conditions, preserving base-sensitive functionalities elsewhere in the molecule. This makes it the superior choice for complex, multi-step syntheses where functional group compatibility is paramount.
-
Choose the Diethyl analogue when you need a robust, stable building block where the ester functionalities are intended to be carried through several synthetic steps without modification or are to be hydrolyzed under classical saponification conditions at a late stage. It is a cost-effective and reliable starting material for more linear synthetic strategies. [6] By understanding the fundamental differences in their reactivity, researchers can leverage these two powerful intermediates to design more elegant, efficient, and successful synthetic pathways in the pursuit of novel therapeutics and materials.
References
-
He, Y., & Zhang, A. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133. [Link]
-
Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2023). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 38(1), 1-7. [Link]
-
Barreiro, E. J. L., et al. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Practical Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. [Link]
-
ResearchGate. (2025). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
National Center for Biotechnology Information. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PubMed Central. [Link]
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. [Link]
-
Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2097. [Link]
-
Pipzine Chemicals. (n.d.). 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylic Acid Diethyl Ester. [Link]
-
ResearchGate. (n.d.). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed Central. [Link]
-
ResearchGate. (n.d.). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. [Link]
-
YouTube. (2020). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
Sources
- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylic Acid Diethyl Ester | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data for Pyrrole Compounds
For chemists engaged in pharmaceutical research and drug development, the pyrrole scaffold is a cornerstone of molecular design. Its presence in blockbuster drugs and complex natural products necessitates a deep and accurate understanding of its structural properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose, yet the nuanced spectral features of pyrroles can present significant challenges. Misinterpretation of NMR data can lead to incorrect structural assignments, wasting valuable time and resources.
This guide provides a comprehensive framework for accurately acquiring, interpreting, and cross-referencing NMR data for pyrrole-containing molecules. We will move beyond a simple recitation of chemical shifts to explore the underlying electronic and dynamic factors that govern the NMR spectrum of pyrroles. Furthermore, we will compare the leading spectral databases, offering a practical workflow for validating your experimental findings against the vast body of published data.
Section 1: The Signature NMR Spectrum of the Pyrrole Ring
The pyrrole ring is a five-membered, π-excessive aromatic heterocycle. This electron-rich nature is the primary determinant of its characteristic NMR spectrum. The delocalization of the nitrogen lone pair into the aromatic system creates distinct electronic environments for the α-protons (at C2/C5) and β-protons (at C3/C4), leading to predictable, yet sensitive, chemical shifts.
¹H and ¹³C NMR Chemical Shifts:
The deshielding effect of the aromatic ring current places the proton signals downfield. Critically, the α-protons are typically found further downfield than the β-protons due to their proximity to the electron-withdrawing nitrogen atom. The N-H proton itself exhibits a highly variable chemical shift that is exquisitely sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[1][2]
In ¹³C NMR, a similar trend is observed, with the α-carbons appearing downfield of the β-carbons. The following table summarizes typical chemical shift ranges for unsubstituted pyrrole. It is essential to recognize that these values are starting points; substitution on the ring can cause significant deviations.[3]
| Nucleus | Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| ¹H | N-H | 8.0 - 8.2 (highly variable) |
| ¹H | H-2, H-5 (α) | ~6.7 |
| ¹H | H-3, H-4 (β) | ~6.2 |
| ¹³C | C-2, C-5 (α) | ~118 |
| ¹³C | C-3, C-4 (β) | ~108 |
| Data compiled from various sources, including ChemicalBook and theoretical studies.[4] |
Coupling Constants (J):
Spin-spin coupling provides invaluable information about the connectivity of the ring. For pyrroles, the coupling constants are characteristically small, a feature of five-membered aromatic rings. Unlike six-membered rings, the coupling constants between adjacent and non-adjacent protons can be surprisingly similar in magnitude.[1]
| Coupling | Typical Value (Hz) |
| ³J (H2-H3) | ~2.7 |
| ⁴J (H2-H4) | ~1.4 |
| ⁵J (H2-H5) | ~1.9 |
| ³J (H3-H4) | ~3.6 |
| ³J (NH-H2) | ~2.6 |
| ⁴J (NH-H3) | ~2.5 |
| Note: These values can vary with substitution and solvent. |
Section 2: A Comparative Guide to NMR Data Resources
Cross-referencing experimental data with established databases is a critical step for validating a structural assignment. Several public and commercial resources are available, each with distinct strengths.
| Database | Scope & Features | Strengths | Limitations |
| SDBS (Spectral Database for Organic Compounds) | Integrated database with ¹H, ¹³C NMR, MS, IR, Raman, and ESR spectra for ~34,000 organic compounds.[5][6][7][8][9] | Free access; broad range of spectral techniques; data measured under standardized conditions by AIST.[6][9] | Limited number of compounds compared to commercial databases; interface can be dated. |
| BMRB (Biological Magnetic Resonance Bank) | Repository for NMR data of peptides, proteins, nucleic acids, and metabolites.[10][11][12][13][14][15] | Free access; strong focus on biological molecules; extensive metadata and raw data availability.[10][15] | Primarily focused on biomolecules, less comprehensive for synthetic small molecules. |
| nmrshiftdb2 | Open-source database for organic structures and their NMR spectra; includes prediction capabilities. | Free and open data; allows for spectrum prediction and searching by structure or spectral features. | Data quality can be variable as it relies on community contributions, though peer-review is in place. |
| CAS SciFinderⁿ | Comprehensive database of chemical information, including millions of experimental and predicted NMR spectra. | Massive scope; integrated with extensive substance and reaction information; advanced prediction tools.[16] | Requires a paid subscription, which can be expensive. |
Recommendation: For academic and initial research, a combination of SDBS for its high-quality, standardized reference spectra and nmrshiftdb2 for its predictive power and broader compound search offers a robust, cost-effective solution. For industrial drug development, the comprehensive and deeply integrated nature of CAS SciFinderⁿ is often indispensable.
Section 3: Practical Workflow for Cross-Referencing Pyrrole NMR Data
A systematic approach ensures both high-quality data acquisition and accurate interpretation. The following workflow represents a self-validating system for structural confirmation.
Caption: Workflow for Pyrrole NMR Data Analysis and Validation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines the essential steps for preparing a pyrrole sample for NMR analysis. The causality behind each step is explained to ensure technical integrity.
-
Solvent Selection:
-
Rationale: The choice of deuterated solvent is critical. To observe the exchangeable N-H proton, a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆ is ideal. For routine characterization where the N-H signal is less critical, CDCl₃ is commonly used. However, be aware that acidic impurities in CDCl₃ can lead to peak broadening or disappearance of the N-H signal.
-
Procedure: Select a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is dry, as water can interfere with the N-H signal.
-
-
Sample Preparation:
-
Rationale: The concentration must be sufficient for a good signal-to-noise ratio without causing aggregation, which can alter chemical shifts. Typically, 5-10 mg of the compound is optimal for a standard 5 mm NMR tube.
-
Procedure: Accurately weigh 5-10 mg of your purified pyrrole compound. Dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[17] Ensure the sample is fully dissolved before transferring it to a clean, dry 5 mm NMR tube.[17] The final sample height should be around 4-5 cm.[17]
-
-
Instrument Setup & Acquisition:
-
Rationale: Standard ¹H NMR acquisition parameters are usually sufficient. However, for compounds with broad N-H signals, adjusting the temperature might sharpen the peak by altering the rate of chemical exchange or quadrupole-induced relaxation.
-
Procedure: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire a standard ¹H spectrum (e.g., 16-32 scans). If necessary, acquire additional 2D spectra like COSY (to confirm H-H couplings) and HSQC (to correlate protons to their attached carbons).[18]
-
Section 4: Troubleshooting Common Issues
-
Broad or Disappearing N-H Signal: This is the most common issue. It is caused by intermediate-rate chemical exchange with residual water or other protic species, or by quadrupolar broadening from the ¹⁴N nucleus.[1]
-
Solution: Use a dry, aprotic solvent like DMSO-d₆. Running the experiment at a lower or higher temperature can shift the exchange rate out of the intermediate regime, resulting in a sharper signal. Decoupling the ¹⁴N nucleus is also possible but requires specialized hardware.[19]
-
-
Unusual Chemical Shifts: Substituents dramatically alter the electronic distribution in the pyrrole ring.[3][20] Electron-withdrawing groups (e.g., -NO₂, -COR) at the α-position will deshield (shift downfield) all ring protons, especially the adjacent β-proton. Conversely, electron-donating groups (e.g., -CH₃, -NH₂) will shield them (shift upfield).
-
Solution: Always analyze substituent effects relative to the parent pyrrole system. Use substituent chemical shift (SCS) tables from literature or databases to predict the expected shifts for your specific derivative.[3]
-
-
Complex Multiplets: The small and similar coupling constants in pyrroles can lead to overlapping, second-order multiplets that are difficult to interpret by eye.
-
Solution: Use a higher field spectrometer to increase spectral dispersion. If available, spectral simulation software can be invaluable for deconvoluting complex patterns and confirming coupling constants.
-
By combining a solid understanding of the pyrrole ring's intrinsic NMR properties with a systematic workflow for data acquisition and database comparison, researchers can confidently elucidate the structures of novel pyrrole-containing compounds, accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
-
Findlay, J. A., & Tang, C. S. (1969). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Journal of the Chemical Society C: Organic, 541-545. [Link]
-
Abraham, R. J., & Bernstein, H. J. (1961). Analysis of the N.M.R. Spectrum of pyrrole. Canadian Journal of Chemistry, 39(4), 905-915. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (15), 1735-1742. [Link]
-
Wang, C., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs, 22(1), 51. [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1064. [Link]
-
Al-Masoudi, N. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Biological Magnetic Resonance Bank. BMRB Home. [Link]
-
Wishart, D. S. (2011). Databases and Software for NMR-Based Metabolomics. Methods in Molecular Biology, 708, 227-251. [Link]
-
Fernández-Crespo, E., et al. (2019). TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Scientific Reports, 9, 10738. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]
-
nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
-
Biological Magnetic Resonance Bank. BMRB Home Page. [Link]
-
Can. J. Chem. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. 59(8), 1205-1207. [Link]
-
Wikipedia. Biological Magnetic Resonance Data Bank. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
Ulrich, E. L., et al. (2023). Biological Magnetic Resonance Data Bank. Nucleic Acids Research, 51(D1), D393–D399. [Link]
-
ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. [Link]
-
Aljaafreh, M. J., & Hussein, R. K. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Open Physics, 22(1). [Link]
-
Semantic Scholar. SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. [Link]
-
Internetchemistry. Spectral Databases. [Link]
-
Oxford Academic. Biological Magnetic Resonance Data Bank. [Link]
-
CAS.org. NMR Database for Faster Structural Data. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. [Link]
-
BMRB. BMRB Database. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
-
AIST. Introduction to the Spectral Data Base (SDBS). [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 11. BMRB - Biological Magnetic Resonance Bank [bmrb.pdbj.org]
- 12. Biological Magnetic Resonance Data Bank - Wikipedia [en.wikipedia.org]
- 13. Biological Magnetic Resonance Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. BMRB Database [bmrb.io]
- 16. NMR Database for Faster Structural Data | CAS [cas.org]
- 17. organomation.com [organomation.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Properties of Pyrrole Dicarboxylates for Researchers and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, pyrrole dicarboxylates have garnered significant attention due to their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides an in-depth comparison of the synthesis, physicochemical properties, and biological activities of various pyrrole dicarboxylate isomers and their esters, offering field-proven insights for researchers and drug development professionals.
The Strategic Importance of Pyrrole Dicarboxylates
Pyrrole dicarboxylates are characterized by a five-membered aromatic pyrrole ring substituted with two carboxylate groups. The position of these carboxylate groups (e.g., 2,4-, 2,5-, or 3,4-substitution) and the nature of the ester moieties (e.g., dimethyl or diethyl esters) significantly influence the molecule's steric and electronic properties. These variations, in turn, dictate the compound's reactivity, solubility, and, most importantly, its interaction with biological targets. Understanding these nuances is critical for the rational design of novel therapeutics.
Comparative Synthesis Strategies: Knorr vs. Paal-Knorr
The construction of the pyrrole dicarboxylate core is primarily achieved through two classical and robust methods: the Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on the final pyrrole ring.
The Knorr Pyrrole Synthesis: A Reliable Route to Highly Substituted Pyrroles
The Knorr synthesis is a powerful method for preparing a wide variety of pyrrole derivatives.[4] It involves the condensation of an α-amino-β-ketoester with a β-ketoester. A common and efficient one-pot variation utilizes ethyl acetoacetate as a readily available starting material.[5][6]
Conceptual Workflow of the Knorr Pyrrole Synthesis
Figure 1: Conceptual workflow of the Knorr pyrrole synthesis.
This one-pot approach is advantageous due to its operational simplicity and the use of inexpensive and readily available reagents. The initial nitrosation of ethyl acetoacetate, followed by a zinc-mediated reduction, generates the α-amino-β-ketoester in situ. This reactive intermediate then condenses with another equivalent of ethyl acetoacetate, leading to the formation of the pyrrole ring after cyclization and dehydration.
The Paal-Knorr Pyrrole Synthesis: A Direct Approach from 1,4-Dicarbonyls
The Paal-Knorr synthesis offers a more direct route to the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[7] This method is particularly useful when the desired 1,4-dicarbonyl precursor is readily accessible.
Conceptual Workflow of the Paal-Knorr Pyrrole Synthesis
Figure 2: Conceptual workflow of the Paal-Knorr pyrrole synthesis.
The reaction proceeds through the formation of an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of the amine source allows for the introduction of various substituents at the N1 position of the pyrrole.
Physicochemical Properties: A Comparative Analysis
The substitution pattern and the nature of the ester groups on the pyrrole ring have a profound impact on the physicochemical properties of the dicarboxylate derivatives. These properties, in turn, influence their solubility, crystal packing, and bioavailability.
Table 1: Comparison of Physicochemical Properties of Selected Pyrrole Dicarboxylates
| Compound | Isomer | Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 1 | 2,4-dicarboxylate | Diethyl | C₁₂H₁₇NO₄ | 239.27 | 135-136[8] | Soluble in various organic solvents[9] |
| 2 | 2,5-dicarboxylate | Diethyl | C₁₀H₁₃NO₄ | 211.22 | 79-81[6] | Soluble in diethyl ether, ethanol[6] |
| 3 | 2,4-dicarboxylate | Dimethyl | C₁₂H₁₇NO₄ | 239.27 | Data not readily available | Good solubility in common organic solvents[10] |
| 4 | 3,4-dicarboxylate | Diethyl | C₁₂H₁₇NO₄ | 239.27 | Varies with N-substituent[11] | Soluble in ethanol, acetic acid[11] |
The melting point of diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (1 ) is significantly higher than that of diethyl pyrrole-2,5-dicarboxylate (2 ), suggesting a more stable crystal lattice, potentially due to different intermolecular hydrogen bonding patterns. Pyrrole dicarboxylates generally exhibit good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane, which is advantageous for their use in various organic reactions and for purification.[9][10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of pyrrole dicarboxylates.
¹H NMR Spectroscopy: The chemical shifts of the pyrrole ring protons are indicative of the substitution pattern. For instance, in diethyl pyrrole-2,5-dicarboxylate, the two equivalent protons at the C3 and C4 positions appear as a singlet. In contrast, the protons on a 2,4-dicarboxylate derivative would exhibit distinct signals. The NH proton typically appears as a broad singlet at a downfield chemical shift (around 9-10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons of the ester groups and the carbons of the pyrrole ring provide further structural confirmation.
Infrared (IR) Spectroscopy: Key characteristic absorption bands for pyrrole dicarboxylates include the N-H stretching vibration (typically around 3300-3400 cm⁻¹) and the strong C=O stretching vibration of the ester groups (around 1680-1720 cm⁻¹).
Table 2: Comparative Spectroscopic Data for Selected Pyrrole Dicarboxylates
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) | Key IR Bands (cm⁻¹) |
| Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | ~9.5 (br s, 1H, NH), 4.2-4.4 (q, 4H, 2xOCH₂), 2.5 (s, 6H, 2xCH₃), 1.3-1.4 (t, 6H, 2xOCH₂CH₃) | ~3430 (N-H), ~1680 (C=O) |
| Diethyl pyrrole-2,5-dicarboxylate | ~9.96 (br s, 1H, NH), 6.87 (d, 2H, H-3, H-4), 4.36 (q, 4H, 2xOCH₂), 1.38 (t, 6H, 2xOCH₂CH₃)[6] | 3273 (N-H), 1726 (C=O)[6] |
Biological Activity: A Focus on Anticancer Properties
The pyrrole dicarboxylate scaffold has proven to be a versatile template for the development of potent anticancer agents.[2][3] The substitution pattern on the pyrrole ring plays a crucial role in determining the cytotoxic activity and the mechanism of action.
A study on alkynylated pyrrole derivatives, inspired by the structure of 3-alkynylpyrrole-2,4-dicarboxylates, demonstrated significant anticancer activity.[2] Compound 12l from this series emerged as a promising candidate with IC₅₀ values of 2.29 ± 0.18 µM and 3.49 ± 0.30 µM against U251 and A549 cancer cell lines, respectively.[2] Mechanistic studies revealed that this compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in A549 cells.[2]
Another series of pyrrole-indole hybrids were designed and evaluated as dual tubulin and aromatase inhibitors.[12] Several of these compounds exhibited potent aromatase inhibitory activities with IC₅₀ values in the nanomolar to low micromolar range.[12] For instance, the ester derivative 3k was the most potent aromatase inhibitor with an IC₅₀ of 18 nM.[12]
These findings underscore the potential of pyrrole dicarboxylates as a privileged scaffold for the design of novel anticancer agents. The ability to readily modify the substitution pattern allows for the fine-tuning of their biological activity and selectivity towards specific cancer targets.
Experimental Protocols
To ensure the reproducibility and reliability of research findings, detailed and validated experimental protocols are essential.
Experimental Protocol: Knorr Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
This procedure is a well-established method for the synthesis of a highly substituted pyrrole dicarboxylate.
-
Nitrosation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid. Cool the solution to 5 °C in an ice-salt bath. While stirring vigorously, add a cold solution of sodium nitrite (1.47 moles) in water dropwise, maintaining the temperature between 5 and 7 °C.
-
Reduction and Condensation: After the addition is complete, continue stirring for 30 minutes and then allow the mixture to warm to room temperature over 4 hours. Replace the dropping funnel with a reflux condenser. Add zinc dust (3 gram atoms) portion-wise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Work-up and Purification: While still hot, decant the reaction mixture into a large volume of vigorously stirred water. Wash the remaining zinc residue with hot glacial acetic acid and add the washings to the water. Allow the mixture to stand overnight. Collect the precipitated crude product by suction filtration, wash thoroughly with water, and air dry.
-
Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.
Standard Characterization Workflow for Novel Pyrrole Dicarboxylates
A systematic approach to characterization is crucial to confirm the identity and purity of newly synthesized compounds.
Figure 3: Standard workflow for the characterization of novel pyrrole dicarboxylates.
This workflow ensures that the synthesized compound is of high purity and its structure is unambiguously confirmed before proceeding to biological evaluation.
Conclusion and Future Perspectives
Pyrrole dicarboxylates represent a versatile and promising class of compounds for drug discovery and materials science. The choice of synthetic strategy, either the Knorr or Paal-Knorr synthesis, allows for the creation of a diverse library of derivatives with varying substitution patterns. The physicochemical properties of these compounds are tunable by altering the position and nature of the ester groups, which in turn influences their biological activity.
The demonstrated anticancer potential of pyrrole dicarboxylates, through mechanisms such as cell cycle arrest, apoptosis induction, and enzyme inhibition, highlights their significance as a scaffold for the development of novel therapeutics. Future research should focus on exploring the structure-activity relationships of a wider range of isomers and esters to identify lead compounds with enhanced potency and selectivity. Furthermore, the development of more sustainable and efficient synthetic methodologies will be crucial for the large-scale production of these valuable compounds.
References
- Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2022). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 37(1), 138-143.
- Black, D. StC., & Kumar, N. (2019).
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2097.
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Škrlep, L., Čerček-Hočevar, A., Jakše, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates.
-
PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
-
Pipzine Chemicals. (n.d.). 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., Jamil, W., Al-Zoubi, R. M., Sekar, M., Al-Harthi, S. E., ... & Youssif, B. G. (2022). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC medicinal chemistry, 13(8), 983-1001.
-
ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]
- El-Naggar, M., Abdu-Allah, H. H., Gelin, M., & El-Emam, A. A. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8888.
- Zhang, Y., Li, Y., Wang, Y., Li, J., Wang, Y., Li, Y., ... & Wang, Y. (2023). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Archiv der Pharmazie, 356(5), 2200531.
-
PubChem. (n.d.). 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. Retrieved from [Link]
- Hryshchenko, O., Gornostal, O., Finiuk, N., Klyuchivska, O., & Stoika, R. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainian Biochemical Journal, 94(4), 5-17.
- Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
-
Wiley Online Library. (2023). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 8. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 9. 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylic Acid Diethyl Ester | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Introduction: The Foundational Role of Pyrrole Scaffolds and the Imperative of Purity
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Polysubstituted pyrroles, such as Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, are highly valuable intermediates.[2] They serve as versatile building blocks for synthesizing more complex molecules like porphyrins, corroles, and various bioactive compounds explored in drug discovery.[2][3] Given this critical role, the purity of these intermediates is not merely a matter of quality control; it is a prerequisite for the synthesis of effective, safe, and reproducible downstream products.[4][5]
Impurities, even in trace amounts, can lead to unforeseen side reactions, introduce confounding variables in biological assays, and compromise the safety and efficacy of a final active pharmaceutical ingredient (API).[4][6][7] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, ensuring its fitness for purpose in demanding research and development environments.
Context of Synthesis: The Knorr Pyrrole Synthesis and Its Associated Impurities
Understanding the potential impurities begins with the synthesis itself. The most common and robust method for preparing this class of compounds is the Knorr pyrrole synthesis.[8] This reaction involves the condensation of an α-amino-ketone with a β-ketoester (or a related compound with an activated methylene group).[8][9]
In the specific synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the process typically involves the reaction of tert-butyl acetoacetate and an in-situ generated α-amino derivative, often from tert-butyl oximinoacetoacetate using a reducing agent like zinc dust in acetic acid.[8]
The mechanism proceeds through the formation of an enamine, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.[8] While effective, this pathway can generate several impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual tert-butyl acetoacetate or its oximino derivative.
-
Self-Condensation Products: α-aminoketones are notoriously unstable and prone to self-condensation if not consumed efficiently in the main reaction.
-
Side-Reaction Products: The complex reaction milieu can lead to the formation of isomeric pyrroles or other heterocyclic byproducts.
-
Residual Reagents and Solvents: Inorganic salts from the reducing agent (e.g., zinc salts) and residual acetic acid are common contaminants that must be removed during workup and purification.
A thorough purification step, typically recrystallization, is crucial post-synthesis. However, analytical verification is the only way to confirm its success.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple methods, where each technique provides complementary information. The workflow below illustrates a robust strategy for comprehensive purity assessment.
Caption: Integrated workflow for synthesis, purification, and multi-technique purity assessment.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the specific information required. For purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form the primary triad, supported by Elemental Analysis for ultimate confirmation.
High-Performance Liquid Chromatography (HPLC)
Causality of Choice: HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry.[10] Its principle of separating components of a mixture based on their differential partitioning between a mobile and stationary phase provides high-resolution separation of the target compound from closely related impurities.
Experimental Protocol: RP-HPLC for Purity Determination
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile to create a 1 mg/mL stock. Dilute 1:10 with the initial mobile phase composition for analysis.
-
Analysis: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.
Trustworthiness: A validated HPLC method provides precise and accurate quantification.[11][12] The area percent calculation assumes that all components have a similar UV response at the chosen wavelength, a reasonable starting point for closely related impurities. For absolute quantification, a certified reference standard would be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: NMR spectroscopy is unparalleled for structural elucidation.[13] For purity assessment, ¹H NMR provides a "fingerprint" of the molecule. The presence of signals not attributable to the target compound or the solvent indicates impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assignments without the need for a specific reference standard of the analyte itself.[14][15][16]
Experimental Protocol: ¹H NMR for Structural and Purity Verification
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known chemical shift if desired (e.g., Tetramethylsilane, TMS).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For qNMR: To ensure accurate integration, key parameters must be optimized, including a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full magnetization recovery.[15]
-
Data Processing: Process the data with appropriate phasing and baseline correction.
-
Analysis:
-
Confirm the structure by assigning all peaks to the protons of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment.
-
Identify any impurity peaks. Residual solvents (e.g., ethyl acetate, hexane from recrystallization) are easily identified by their characteristic shifts. Process-related impurities will have different chemical shifts and splitting patterns.
-
Mass Spectrometry (MS)
Causality of Choice: Mass spectrometry provides an exact measurement of the molecular weight of the compound, offering definitive confirmation of its identity.[17] It is exceptionally sensitive, capable of detecting trace-level impurities that might be missed by NMR if their signals are too small or overlap with the main peaks.
Experimental Protocol: LC-MS for Identity Confirmation
-
System: Couple an HPLC system (as described above) to a mass spectrometer (e.g., Agilent Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Mode: Positive ion mode.
-
Analysis: The chromatogram will separate the components before they enter the mass spectrometer. A mass spectrum is generated for each peak.
-
Data Interpretation:
-
Confirm that the main HPLC peak corresponds to the expected mass-to-charge ratio (m/z) for the protonated molecule (C₁₆H₂₅NO₄, MW = 295.37; [M+H]⁺ = 296.38).
-
Analyze the mass spectra of any minor peaks to identify potential impurities by their molecular weights.
-
Elemental Analysis (CHN)
Causality of Choice: Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and nitrogen.[18] This technique validates the empirical formula of the bulk sample and serves as a final, independent confirmation of purity, as required by many top-tier chemistry journals.[19][20]
Experimental Protocol: Combustion Analysis
-
System: Dedicated CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the highly purified, dry sample (1-3 mg) is required.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₆H₂₅NO₄). An agreement within ±0.4% is generally considered acceptable proof of purity.[20]
Data Synthesis: A Comparative Overview
The following table summarizes the strengths and applications of each technique in the context of purity assessment.
| Technique | Principle of Operation | Information Provided | Quantitative? | Primary Use Case |
| HPLC-UV | Chromatographic Separation | Purity percentage, number of impurities | Yes (Relative) | Gold standard for quantitative purity assay (>99%). |
| ¹H NMR | Nuclear Spin Resonance | Structural confirmation, impurity profile | Yes (qNMR) | Structural identity and detection of proton-containing impurities. |
| Mass Spec. | Mass-to-Charge Ratio | Molecular weight confirmation | No (without standards) | Unambiguous identity confirmation and impurity MW. |
| Elemental | Combustion Analysis | Elemental composition (%) | Yes (Bulk) | Confirmation of the empirical formula of the bulk material. |
The diagram below illustrates the complementary nature of the data provided by this multi-technique approach.
Caption: Complementary data from orthogonal analytical techniques for purity assessment.
Comparison with Alternative Pyrrole Esters
The analytical principles detailed here are broadly applicable to other pyrrole dicarboxylates, such as the diethyl or dimethyl ester analogs.[21] While the methodology remains the same, the expected analytical data will differ:
-
NMR: The chemical shifts and splitting patterns of the ethyl (-OCH₂CH₃) or methyl (-OCH₃) groups will be distinct from the tert-butyl singlet.
-
MS: The molecular weight will be lower (e.g., Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, C₁₂H₁₇NO₄, MW = 239.27).
-
HPLC: The retention time will likely change due to the difference in polarity.
-
Elemental Analysis: The theoretical C, H, and N percentages will be different.
This highlights the robustness of the workflow; the strategy is constant, but the expected results must be tailored to the specific molecule under investigation.
Conclusion
Assessing the purity of a key synthetic intermediate like Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a non-negotiable step in ensuring the integrity of scientific research and drug development. A superficial analysis is insufficient. A robust, self-validating purity assessment relies on an orthogonal combination of analytical techniques. HPLC provides the quantitative purity value, NMR confirms the structure and reveals the nature of impurities, Mass Spectrometry validates the molecular weight, and Elemental Analysis confirms the fundamental composition. By integrating these methods, researchers can proceed with confidence, knowing their starting material meets the stringent quality standards required for building the complex molecules of tomorrow.
References
-
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. Available at: [Link]
-
Hurst, D. R., & Smith, K. M. (2014). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2014(3), M831. Available at: [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. (2022). Available at: [Link]
-
4-tert-Butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. MySkinRecipes. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]
-
Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. Available at: [Link]
-
Sadek, B., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
Elemental analysis and chemical composition. INFINITIA Industrial Consulting. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
- Process for the purification of crude pyrroles.Google Patents.
-
Kumar, A., & Sharma, G. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. E-Journal of Chemistry, 2013. Available at: [Link]
-
Pittenauer, E., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-266. Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. (2017). Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-488. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. Available at: [Link]
-
O'Connor, G., & McQuade, L. A. (2018). An International Study Evaluating Elemental Analysis. Journal of Chemical Education, 95(10), 1799-1804. Available at: [Link]
-
Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1058455. Available at: [Link]
-
The Hantzsch pyrrole synthesis. ResearchGate. (2025). Available at: [Link]
-
Chien, C.-H., et al. (2014). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 22(3), 368-376. Available at: [Link]
-
Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. (2021). Available at: [Link]
-
Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 65(4), 423-429. Available at: [Link]
- Purification of crude pyrroles.Google Patents.
-
Aksenov, A. V., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. Available at: [Link]
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. (2025). Available at: [Link]
-
Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 464-473. Available at: [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Available at: [Link]
-
Al-wabli, R. I., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available at: [Link]
-
Elemental Analysis: Empirical and Molecular Formulas. YouTube. (2015). Available at: [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Knorr pyrrole synthesis. Grokipedia. Available at: [Link]
-
Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as... ResearchGate. Available at: [Link]
-
The Importance of Purity in Chemistry. Moravek, Inc. Available at: [Link]
-
What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]
-
RECRYSTALLISATION. University of Calgary. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-tert-Butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate [myskinrecipes.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. moravek.com [moravek.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techmate.co.uk [techmate.co.uk]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. rssl.com [rssl.com]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Elemental analysis and chemical composition [infinitiaresearch.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Anticipated Hazard Profile
Based on the known hazards of analogous pyrrole compounds, such as Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate and 2,4-Dimethyl-1H-pyrrole, we can anticipate that Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate presents the following primary hazards:
-
Skin Irritation (Anticipated H315): Similar pyrrole derivatives are known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Anticipated H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Irritation (Anticipated H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]
Given these anticipated hazards, a stringent personal protective equipment (PPE) regimen is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
| PPE Component | Specifications and Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) are mandatory.[1][5] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5][6] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles are required at all times.[8][9] Given the risk of serious eye irritation, splash goggles provide a more complete seal around the eyes.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][10] |
| Protective Clothing | A laboratory coat must be worn to protect against skin contact.[6][8] Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area , preferably within a chemical fume hood , to minimize the inhalation of dust or aerosols.[4][6][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7] |
| Footwear | Closed-toe shoes must be worn in the laboratory to protect the feet from spills.[6][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural workflow is designed to mitigate the risks associated with handling Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Caption: Workflow for the safe handling of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheets of structurally similar compounds to understand the potential hazards.[6]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[11]
2. Handling:
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risks.[4][8]
-
Minimize Dust Generation: When weighing or transferring the solid, do so carefully to avoid creating dust.[1]
-
Controlled Addition: When dissolving the compound, add it slowly and in a controlled manner to the solvent to prevent splashing.
3. Cleanup:
-
Decontaminate Surfaces: After handling is complete, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove gloves and any other disposable PPE and dispose of them in the designated waste stream.[1] Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Laundering: Laboratory coats should be laundered separately from personal clothing.[8]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical aspect of laboratory safety.
-
Chemical Waste: Dispose of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and any solutions containing it in a designated hazardous waste container.[1][4] The container should be clearly labeled with the chemical name and associated hazards.
-
Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and bench paper, in a designated solid waste container for chemical-contaminated materials.[1]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous.[11] Do not reuse empty containers.[11] Rinse them with a suitable solvent, and dispose of the rinsate as chemical waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, ensuring both personal well-being and the integrity of their scientific work.
References
- PPG. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- BVL. (n.d.). Personal protective equipment when handling plant protection products.
- CDN. (n.d.). pyrrole-MSDS.pdf.
- University of Maryland. (n.d.). Laboratory Safety Guide - Laboratory for Advanced Materials Processing - LAMP.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide | US.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Trimaco. (2023). Essential Chemical PPE.
- BIOLENE. (n.d.). PPE – Protective suit against ethylene oxide.
- CymitQuimica. (2025). SAFETY DATA SHEET.
- Unknown. (n.d.). 4 - SAFETY DATA SHEET.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. trimaco.com [trimaco.com]
- 6. uwlax.edu [uwlax.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. lamp.umd.edu [lamp.umd.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
